KIF18A-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H39F2N5O4S |
|---|---|
Molecular Weight |
603.7 g/mol |
IUPAC Name |
5-(6-azaspiro[2.5]octan-6-yl)-N-[6-(4,4-difluoropiperidin-1-yl)-4-methylpyridin-2-yl]-7-(2-hydroxyethylsulfonylamino)-2,3-dihydro-1H-indene-4-carboxamide |
InChI |
InChI=1S/C30H39F2N5O4S/c1-20-17-25(33-26(18-20)37-13-9-30(31,32)10-14-37)34-28(39)27-22-4-2-3-21(22)23(35-42(40,41)16-15-38)19-24(27)36-11-7-29(5-6-29)8-12-36/h17-19,35,38H,2-16H2,1H3,(H,33,34,39) |
InChI Key |
ZVZKFKNQHRYFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C4=C3CCC4)NS(=O)(=O)CCO)N5CCC6(CC6)CC5 |
Origin of Product |
United States |
Foundational & Exploratory
KIF18A-IN-12: A Deep Dive into its Mechanism of Action in Chromosomally Unstable Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of KIF18A inhibitors, with a focus on compounds like KIF18A-IN-12, in cancer cells exhibiting chromosomal instability (CIN). This document details the molecular pathways affected, summarizes key quantitative data, outlines experimental protocols for investigation, and provides visual representations of the underlying biological processes.
Introduction: The Role of KIF18A in Mitosis and its Therapeutic Potential in CIN Cancers
KIF18A, a member of the kinesin-8 family of motor proteins, plays a critical role in the precise regulation of chromosome alignment during mitosis.[1][2] This ATP-dependent, plus-end directed microtubule motor protein is essential for suppressing microtubule dynamics at the kinetochore, ensuring that chromosomes congress correctly at the metaphase plate before segregation into daughter cells.[1][2][3]
Chromosomal instability (CIN) is a hallmark of many aggressive cancers, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[4][5][6] CIN is characterized by persistent errors in chromosome segregation during mitosis, leading to aneuploidy.[4][7] Cancer cells with high levels of CIN have been found to be particularly dependent on KIF18A for their proliferation and survival.[2][7][8] This synthetic lethal relationship presents a promising therapeutic window, as inhibiting KIF18A can selectively kill CIN-positive cancer cells while having minimal detrimental effects on normal, chromosomally stable cells.[2][4][5] Small molecule inhibitors of KIF18A, such as this compound and others, are being actively investigated as a targeted therapy for CIN cancers.[4][9]
Mechanism of Action of KIF18A Inhibition
The primary mechanism of action of KIF18A inhibitors revolves around the disruption of the fine-tuned mechanics of mitosis in CIN cancer cells.[1] By inhibiting the ATPase activity of KIF18A, these small molecules prevent its motor function, leading to a cascade of events that culminate in cell death.[2][8]
Key steps in the mechanism of action include:
-
Disruption of Chromosome Alignment: Inhibition of KIF18A leads to improper chromosome alignment at the metaphase plate.[1][2] This results in severe chromosome congression defects and an elongated mitotic spindle.[2]
-
Activation of the Spindle Assembly Checkpoint (SAC): The failure of chromosomes to align correctly triggers a prolonged activation of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that prevents premature entry into anaphase.[1][10] This leads to a prolonged mitotic arrest.[1]
-
Induction of Catastrophic Mitotic Errors: In CIN cancer cells, which are already prone to segregation errors, the prolonged mitotic arrest and chromosome misalignment caused by KIF18A inhibition lead to catastrophic events such as multipolar divisions and chromosome fragmentation.[2][7][10]
-
Apoptosis: The sustained activation of the SAC and the accumulation of lethal mitotic errors ultimately trigger programmed cell death, or apoptosis, in the cancer cells.[1][8]
Interestingly, some KIF18A inhibitors have been shown to be allosteric and non-competitive with ATP, binding to a site that is not the ATP-binding pocket.[3][9] This can lead to high potency and selectivity.
Quantitative Data: Efficacy of KIF18A Inhibitors
The efficacy of various KIF18A inhibitors has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds. The following table summarizes publicly available IC50 data for several KIF18A inhibitors.
| Inhibitor | Target | Assay | Cell Line | IC50 | Reference |
| ATX020 | KIF18A ATPase Activity | Biochemical Assay | - | 14.5 nM | [8] |
| ATX020 | Cell Proliferation | Cellular Assay | OVCAR-3 | 53.3 nM | [8] |
| ATX020 | Cell Proliferation | Cellular Assay | OVCAR-8 | 534 nM | [8] |
| KIF18A-IN-3 | KIF18A | Biochemical Assay | - | 61 nM | [11] |
| KIF18A-IN-4 | KIF18A | Biochemical Assay | - | 6.16 µM | [12] |
| KIF18A-IN-4 | Mitotic Index | Cellular Assay | OVCAR-3 | 6.35 µM | [12] |
| Unnamed Inhibitors | KIF18A | Biochemical Assay | - | 50-80 nM | [13] |
| Unnamed Inhibitors | Cell Proliferation | Cellular Assay | CIN+ve cancer cells | <10 nM | [13] |
Experimental Protocols
The investigation of KIF18A inhibitors involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
KIF18A ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of the KIF18A motor domain, which is essential for its function.
-
Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by KIF18A in the presence of microtubules. A common method is the ADP-Glo™ Kinase Assay.
-
Materials:
-
Recombinant human KIF18A motor domain
-
Paclitaxel-stabilized microtubules
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (e.g., this compound)
-
-
Procedure:
-
Prepare a reaction mixture containing KIF18A motor domain, microtubules, and the test compound at various concentrations in a suitable buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability and Proliferation Assays
These assays determine the effect of KIF18A inhibitors on the growth and survival of cancer cells.
-
Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., OVCAR-3, MDA-MB-157)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the KIF18A inhibitor for a specified period (e.g., 5 days).[10]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
-
Immunofluorescence Microscopy for Mitotic Phenotypes
This technique is used to visualize the cellular effects of KIF18A inhibition on the mitotic spindle and chromosome alignment.
-
Principle: Cells are fixed and stained with fluorescently labeled antibodies against specific cellular components to visualize their localization and morphology.
-
Materials:
-
Cancer cell lines grown on coverslips
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-pericentrin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI for counterstaining DNA
-
Antifade mounting medium
-
-
Procedure:
-
Treat cells with the KIF18A inhibitor for a specified time (e.g., 24 hours).[14]
-
Fix, permeabilize, and block the cells.
-
Incubate with primary antibodies, followed by incubation with fluorescently labeled secondary antibodies.
-
Counterstain the DNA with DAPI.
-
Mount the coverslips on microscope slides with antifade medium.
-
Image the cells using a fluorescence or confocal microscope.
-
Analyze the images for mitotic phenotypes such as chromosome misalignment, multipolar spindles, and spindle length.[2][15]
-
Western Blotting for Mitotic Arrest and Apoptosis Markers
Western blotting is used to detect changes in the levels of specific proteins that indicate mitotic arrest or apoptosis.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H3 for mitotic cells, anti-cleaved PARP for apoptosis, anti-Cyclin B1)[14]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the KIF18A inhibitor and prepare cell lysates.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression levels relative to a loading control (e.g., β-actin).[14]
-
Visualizing the Molecular Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the mechanism of action of KIF18A inhibitors.
Caption: Mechanism of action of KIF18A inhibitors in CIN cancer cells.
Caption: Experimental workflow for evaluating KIF18A inhibitors.
Caption: Logical flow of KIF18A inhibitor action in CIN cancer cells.
Conclusion and Future Directions
KIF18A inhibitors represent a promising new class of targeted anticancer agents that exploit the specific vulnerabilities of CIN-positive tumors.[1][2] The mechanism of action, centered on the disruption of mitosis and the induction of apoptosis in a highly selective manner, offers a potential therapeutic advantage over traditional chemotherapies that affect all rapidly dividing cells.[1] Preclinical studies have demonstrated robust anti-tumor activity in various cancer models.[4][16][17]
Future research will likely focus on the identification of predictive biomarkers to identify patients most likely to respond to KIF18A inhibitor therapy.[1] Further elucidation of the downstream signaling pathways and potential resistance mechanisms will also be crucial for the successful clinical development of these compounds. The progression of KIF18A inhibitors into clinical trials will provide valuable insights into their safety and efficacy in patients with CIN-driven cancers.[16]
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KIF18A-IN-3 | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Abstract A024: Preclinical profile of novel and potent small molecule inhibitors of KIF18A inhibitors in chromosomally unstable solid tumor lines | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 14. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kuickresearch.com [kuickresearch.com]
- 17. Abstract LB202: Discovery and preclinical characterization of novel small molecule inhibitors of kinesin KIF18A motor protein with potent activity against chromosomally unstable cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]
The Role of KIF18A in Mitotic Spindle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fidelity of chromosome segregation during mitosis is paramount for maintaining genomic stability. The mitotic spindle, a complex microtubule-based machine, orchestrates this process with remarkable precision. Kinesin superfamily proteins are critical regulators of spindle formation and function. Among them, the kinesin-8 motor protein, KIF18A, has emerged as a key player in the fine-tuning of mitotic spindle dynamics to ensure accurate chromosome alignment. This technical guide provides an in-depth analysis of the multifaceted role of KIF18A in mitotic spindle formation, presenting quantitative data, detailed experimental protocols, and visual representations of its regulatory networks. This document is intended to serve as a comprehensive resource for researchers investigating mitotic mechanisms and for professionals involved in the development of novel anti-mitotic cancer therapies targeting KIF18A.
Core Functions of KIF18A in Mitotic Spindle Dynamics
KIF18A is a plus-end directed motor protein that plays a crucial role in regulating the dynamics of kinetochore microtubules (k-MTs), the microtubules that attach to chromosomes at the kinetochore. Its primary functions are centered on suppressing microtubule dynamics to control chromosome movements and ensure their proper alignment at the metaphase plate.
Regulation of Microtubule Dynamics and Chromosome Congression
KIF18A accumulates at the plus-ends of k-MTs in a motor activity-dependent manner[1]. At this location, it acts to dampen the dynamic instability of microtubules, effectively suppressing both their growth and shortening phases[2]. This activity is essential for controlling the oscillatory movements of chromosomes as they congress to the spindle equator[3][4]. Depletion of KIF18A leads to increased amplitude of chromosome oscillations, resulting in severe chromosome alignment defects[3]. This function distinguishes KIF18A as a critical component for achieving the precise alignment of chromosomes, a prerequisite for the faithful segregation of sister chromatids.
Control of Spindle Length
Beyond its role in chromosome alignment, KIF18A is also involved in the regulation of overall mitotic spindle length. The protein controls spindle length independently of its chromosome positioning function[5]. This is mediated by an ATP-independent microtubule binding site located in the C-terminal tail of KIF18A, which allows it to remain associated with microtubules and influence their dynamics[5]. Depletion of KIF18A often results in the formation of aberrantly long mitotic spindles, highlighting its role in maintaining proper spindle architecture[6].
Quantitative Analysis of KIF18A Function
The effects of modulating KIF18A activity have been quantified in numerous studies. The following tables summarize key quantitative data on the impact of KIF18A depletion or inhibition on critical mitotic parameters.
Table 1: Effect of KIF18A Depletion on Chromosome and Spindle Dynamics
| Parameter | Control | KIF18A Depleted/Inhibited | Cell Type | Reference |
| Chromosome Oscillation Amplitude (μm) | 1.21 ± 0.08 | 2.28 ± 0.15 | HeLa | [3] |
| Spindle Length (μm) | 10.5 ± 0.2 | 12.5 ± 0.3 | HeLa | [6] |
| Mitotic Index (%) in CIN cells | ~5% | Increased to 15-25% | HT29, MDA-MB-231 | [7][8] |
| Multipolar Spindles (%) in CIN cells | <5% | Increased to 20-40% | MDA-MB-231, HT-29 | [8] |
Note: Values are representative and may vary depending on the specific experimental conditions and cell line.
Regulatory Networks of KIF18A
The function of KIF18A is tightly regulated by a network of interacting proteins and post-translational modifications, ensuring its activity is precisely controlled both spatially and temporally during mitosis.
Regulation by Cdk1 and PP1
The master mitotic kinase, Cyclin-dependent kinase 1 (Cdk1), and the phosphatase Protein Phosphatase 1 (PP1) form a key regulatory axis for KIF18A activity. Cdk1 phosphorylates KIF18A, which inhibits its ability to suppress chromosome oscillations[9]. Conversely, PP1, which is recruited to KIF18A via a conserved RVxF motif, dephosphorylates KIF18A, promoting its activity in dampening chromosome movements[1][10][11]. This dynamic interplay between Cdk1 and PP1 allows for the temporal regulation of chromosome dynamics during the metaphase-to-anaphase transition[9].
Interaction with HURP
Hepatoma-upregulated protein (HURP) is another key regulator of KIF18A function at the mitotic spindle. HURP and KIF18A have a complex, concentration-dependent interaction. At low concentrations, HURP can activate KIF18A's motility along microtubules[12]. However, at higher concentrations, HURP can inhibit KIF18A motility through steric hindrance, as their microtubule-binding sites partially overlap[1][12]. Together, KIF18A and HURP synergistically suppress microtubule dynamics, contributing to the control of spindle length[1][12].
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of KIF18A in mitotic spindle formation.
siRNA-Mediated Knockdown of KIF18A in HeLa Cells
This protocol describes the transient depletion of KIF18A using small interfering RNA (siRNA) in HeLa cells.
Materials:
-
HeLa cells
-
Opti-MEM I Reduced Serum Medium (Thermo Fisher Scientific)
-
Lipofectamine RNAiMAX Transfection Reagent (Thermo Fisher Scientific)
-
siRNA targeting KIF18A (e.g., Dharmacon ON-TARGETplus) and non-targeting control siRNA
-
6-well tissue culture plates
-
Complete growth medium (DMEM with 10% FBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation: a. For each well, dilute 50-100 pmol of KIF18A siRNA or control siRNA into 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate at room temperature for 20 minutes to allow complex formation.
-
Transfection: Add the 500 µL of siRNA-lipid complexes to each well containing cells in 2 mL of complete growth medium.
-
Incubation and Analysis: Incubate the cells for 48-72 hours at 37°C. The efficiency of knockdown can be assessed by Western blotting or immunofluorescence.
Immunofluorescence Staining of the Mitotic Spindle
This protocol details the procedure for visualizing KIF18A, microtubules, and chromosomes in fixed mitotic cells.
Materials:
-
HeLa cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde in PBS or ice-cold methanol
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 3% BSA in PBS with 0.1% Tween-20
-
Primary antibodies: rabbit anti-KIF18A, mouse anti-α-tubulin
-
Secondary antibodies: Alexa Fluor-conjugated anti-rabbit and anti-mouse antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Mounting medium
Procedure:
-
Fixation: Wash cells briefly with PBS and then fix with either 4% paraformaldehyde for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.
-
Permeabilization: If using paraformaldehyde fixation, wash with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 3% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST and then incubate with fluorescently labeled secondary antibodies and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBST and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained cells using a confocal or widefield fluorescence microscope.
Live-Cell Imaging of Chromosome Dynamics
This protocol outlines the steps for observing chromosome movements in real-time in cells with altered KIF18A expression.
Materials:
-
HeLa cells stably expressing a fluorescent chromosome marker (e.g., H2B-GFP)
-
Glass-bottom imaging dishes
-
CO2-independent imaging medium
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Plate HeLa-H2B-GFP cells in glass-bottom dishes. If performing KIF18A knockdown, transfect the cells with siRNA as described in Protocol 4.1.
-
Imaging Setup: Prior to imaging, replace the culture medium with pre-warmed CO2-independent imaging medium. Place the dish in the environmental chamber on the microscope stage.
-
Image Acquisition: Identify mitotic cells and acquire time-lapse images using a spinning-disk confocal or other suitable live-cell microscope. Capture images every 30-60 seconds for a duration sufficient to observe chromosome congression and alignment.
-
Data Analysis: Track the movement of individual kinetochores or the overall chromosome mass over time to quantify parameters such as oscillation amplitude and velocity.
Conclusion and Future Directions
KIF18A is a multifaceted regulator of mitotic spindle formation and function. Its ability to finely tune microtubule dynamics at the plus-ends of kinetochore microtubules is essential for the precise alignment of chromosomes at the metaphase plate, a critical step for preventing chromosome missegregation and aneuploidy. The intricate regulation of KIF18A by Cdk1, PP1, and HURP underscores the complexity of the molecular machinery governing mitosis. Given its critical role in mitosis and its frequent overexpression in various cancers, KIF18A has emerged as a promising target for anti-cancer drug development. Further research into the detailed molecular mechanisms of KIF18A regulation and its interplay with other mitotic proteins will undoubtedly provide deeper insights into the fundamental process of cell division and may pave the way for the development of novel and more effective cancer therapies.
References
- 1. The human mitotic kinesin KIF18A binds protein phosphatase 1 (PP1) through a highly conserved docking motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunofluorescence of mitotic spindles by using monospecific antibody against bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 4. Flow cytometry analysis for cell cycle arrest [bio-protocol.org]
- 5. KIF18A's neck linker permits navigation of microtubule-bound obstacles within the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chapter 25 Imaging and physically probing kinetochores in live dividing cells [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 10. biorxiv.org [biorxiv.org]
- 11. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Live-cell analysis of kinetochore–microtubule interaction in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
KIF18A Inhibition: A Targeted Approach to Eradicating Aneuploid Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The selective targeting of cancer cells while sparing healthy tissue remains the paramount goal of oncology research. Aneuploidy, a state of abnormal chromosome numbers, is a hallmark of many cancers and presents a unique vulnerability that can be exploited for therapeutic intervention. The mitotic kinesin KIF18A has emerged as a critical dependency for the viability of aneuploid cancer cells. This technical guide provides a comprehensive overview of the effects of KIF18A inhibitors, with a specific focus on KIF18A-IN-12 and other potent small molecules, on the viability of aneuploid cancer cells. We present quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction
KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating the dynamics of microtubules at the plus-ends of the mitotic spindle.[1][2] Its primary function is to suppress chromosome oscillations and facilitate their proper alignment at the metaphase plate, ensuring accurate chromosome segregation during mitosis.[2][3] While KIF18A is largely dispensable for the division of normal, diploid cells, aneuploid cancer cells, which often exhibit chromosomal instability (CIN), are exquisitely dependent on its function for survival.[4][5][6] This dependency creates a therapeutic window for the selective elimination of cancer cells.
Inhibition of KIF18A's ATPase activity disrupts its motor function, leading to defects in chromosome congression, prolonged mitotic arrest, and ultimately, apoptotic cell death in aneuploid cancer cells.[2][7][8] This guide will delve into the specifics of this mechanism, supported by data from studies on various KIF18A inhibitors.
Quantitative Data on KIF18A Inhibitor Activity
The potency of KIF18A inhibitors is a critical factor in their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for several key KIF18A inhibitors in both biochemical and cell-based assays.
Table 1: Biochemical Activity of KIF18A Inhibitors
| Inhibitor | Assay Type | IC50 (nM) | Target | Notes |
| This compound | ATPase Activity | 45.54[9] | KIF18A | |
| ATX020 | ATPase Activity | 14.5[10][11] | KIF18A | Highly selective over other kinesins like CENPE (>10,000 nM) and EG5 (5,870 nM).[10][11] |
| AM-9022 | MT-ATPase Motor Assay | 47[12] | KIF18A | |
| AM-5308 | MT-ATPase Motor Assay | 47[12] | KIF18A | |
| Sovilnesib (AMG 650) | ATPase Activity | 71[12] | KIF18A | |
| KIF18A-IN-2 | ATPase Activity | 28[9] | KIF18A | |
| KIF18A-IN-9 | ATPase Activity | 3.8[9] | KIF18A | |
| KIF18A-IN-10 | ATPase Activity | 23.8[9] | KIF18A | |
| AM-1882 | MT-ATPase Motor Assay | 230[12] | KIF18A |
Table 2: Anti-proliferative Activity of KIF18A Inhibitors in Aneuploid Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (nM) | Notes |
| ATX020 | OVCAR-3 | Ovarian Cancer (CIN+) | 53.3[10][11] | |
| ATX020 | OVCAR-8 | Ovarian Cancer (CIN+) | 534[10][11] | |
| AM-0277 | KIF18A-KD-sensitive lines | Breast and Ovarian Cancer | 47 (mean)[13] | |
| AM-1882 | KIF18A-KD-sensitive lines | Breast and Ovarian Cancer | 21 (mean)[13] | |
| AM-9022 | KIF18A-inhibitor sensitive lines | Breast and Ovarian Cancer | 45 (mean)[13][14] | |
| KIF18A-IN-10 | OVCAR3, MDA-MB-157 | Ovarian, Breast Cancer | < 100[9] | |
| KIF18A-IN-9 | OVCAR3, MDA-MB-157 | Ovarian, Breast Cancer | < 100[9] | |
| KIF18A-IN-11 | OVCAR3, MDA-MB-157 | Ovarian, Breast Cancer | < 100[9] |
Signaling Pathways and Mechanisms of Action
The selective cytotoxicity of KIF18A inhibitors in aneuploid cancer cells is a result of a cascade of events initiated by the disruption of mitotic progression. The following diagram illustrates the proposed signaling pathway.
Caption: KIF18A inhibitor action pathway.
Inhibition of KIF18A's ATPase activity leads to a failure of chromosomes to properly align at the metaphase plate.[7][8] This triggers the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis.[2] This sustained mitotic arrest is characterized by elevated levels of Cyclin B1 and decreased levels of the pro-survival protein MCL-1.[13] Ultimately, this cascade of events leads to the activation of the apoptotic pathway, marked by an increase in cleaved PARP and Annexin V, resulting in the selective death of aneuploid cancer cells.[10][13]
Experimental Workflows and Protocols
To facilitate the study of KIF18A inhibitors, this section provides detailed protocols for key in vitro assays. The following diagram illustrates a typical experimental workflow for evaluating the effect of a KIF18A inhibitor on aneuploid cancer cell viability.
Caption: Workflow for KIF18A inhibitor testing.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.[4][15]
-
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates suitable for luminescence reading
-
Cultured aneuploid cancer cells
-
KIF18A inhibitor of interest
-
-
Protocol:
-
Seed aneuploid cancer cells in opaque-walled multiwell plates in culture medium (e.g., 100 µL per well for a 96-well plate) and incubate overnight.
-
Treat cells with a serial dilution of the KIF18A inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate IC50 values by plotting the percent viability against the logarithm of the inhibitor concentration.[1]
-
KIF18A ATPase Activity Assay (ADP-Glo™)
This assay measures the enzymatic activity of KIF18A by quantifying the amount of ADP produced during the ATPase reaction.[16][17]
-
Materials:
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Recombinant KIF18A enzyme
-
Microtubules
-
ATP
-
KIF18A inhibitor of interest
-
-
Protocol:
-
Set up the kinase reaction in a multiwell plate containing the KIF18A enzyme, microtubules, and ATP in the appropriate reaction buffer.
-
Add the KIF18A inhibitor at various concentrations.
-
Incubate the reaction at the optimal temperature for a set period.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2]
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[2]
-
Measure the luminescence, which is proportional to the amount of ADP produced and thus the KIF18A activity.
-
Determine the IC50 of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot Analysis for Mitotic and Apoptotic Markers
This technique is used to detect and quantify specific proteins in cell lysates.
-
Materials:
-
Cultured aneuploid cancer cells treated with KIF18A inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-Cyclin B1, anti-cleaved PARP (cl-PARP), anti-MCL-1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities relative to the loading control.
-
Immunofluorescence for Mitotic Spindle Analysis
This method allows for the visualization of the mitotic spindle and chromosome alignment within cells.
-
Materials:
-
Cultured aneuploid cancer cells grown on coverslips and treated with KIF18A inhibitor
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
-
Protocol:
-
Fix the treated and control cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary antibody against α-tubulin.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides with antifade medium.
-
Visualize the mitotic spindles and chromosomes using a fluorescence microscope. Analyze for defects in chromosome alignment and spindle morphology.[13]
-
Conclusion
The development of potent and selective KIF18A inhibitors like this compound represents a promising therapeutic strategy for a wide range of cancers characterized by aneuploidy and chromosomal instability. The data and protocols presented in this guide underscore the specific vulnerability of these cancer cells to KIF18A inhibition and provide a framework for the continued research and development of this targeted anti-cancer approach. By leveraging the principles of synthetic lethality, KIF18A inhibitors have the potential to offer a more effective and less toxic treatment option for a significant patient population.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 8. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 11. Abstract PR001: KIF18A inhibition, via ATX020, leads to mitotic arrest and robust anti-tumor activity through a synthetic lethal interaction with chromosome instability | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 12. Kinesin compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 17. ulab360.com [ulab360.com]
The Discovery and Synthesis of Novel KIF18A Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The kinesin superfamily member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). As a motor protein crucial for the precise alignment of chromosomes during mitosis, its inhibition offers a promising strategy to selectively induce mitotic catastrophe and cell death in cancer cells, while sparing healthy tissues.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of novel KIF18A inhibitors, tailored for researchers and drug development professionals.
The Role of KIF18A in Mitosis and as a Therapeutic Target
KIF18A is a plus-end directed motor protein that plays a pivotal role in regulating the dynamics of kinetochore microtubules to ensure proper chromosome positioning at the metaphase plate.[3] Depletion or inhibition of KIF18A leads to prolonged mitotic arrest, spindle abnormalities, and ultimately, cell death in cancer cells with high levels of CIN.[1] This selective vulnerability makes KIF18A an attractive target for the development of targeted cancer therapies.[1]
Signaling Pathways and Regulatory Mechanisms
Recent studies have begun to elucidate the signaling pathways that regulate KIF18A expression and function. For instance, the JNK1/c-Jun signaling pathway has been shown to activate KIF18A expression, contributing to tumorigenesis in cervical cancer. Furthermore, KIF18A has been implicated in the activation of the Akt signaling pathway, which is involved in cell invasion and migration in head and neck squamous cell carcinoma.
Discovery and Optimization of KIF18A Inhibitors: A General Workflow
The discovery of novel KIF18A inhibitors typically follows a structured workflow, beginning with high-throughput screening (HTS) to identify initial hits. Promising candidates then undergo rigorous characterization and optimization to improve potency, selectivity, and drug-like properties.
Quantitative Data of Novel KIF18A Inhibitors
A summary of the reported biochemical and cellular activities of several novel KIF18A inhibitors is presented below.
| Compound | KIF18A ATPase IC50 (µM) | Cellular IC50 (µM) | Cell Line | Notes | Reference |
| Sovilnesib (AMG-650) | 0.071 | 0.070 (NCA) | OVCAR-3 | Orally active. Currently in Phase 1b clinical trials. | [4][5] |
| ATX020 | 0.014 | 0.053 | OVCAR-3 | Potent and selective. | [6] |
| VLS-1272 | 0.0093 (at 10x Km ATP) | Not explicitly stated | HCC15 (sensitive) | Orally bioavailable and highly selective. | [7] |
| Compound 16 | Not explicitly stated | Not explicitly stated | OVCAR-3 | Showed superior antiproliferative activity compared to AMG650 in a xenograft model. | [1] |
| BTB-1 | 0.59 - 0.61 | Not explicitly stated | - | First identified KIF18A inhibitor. | [8] |
Experimental Protocols
Detailed methodologies for key experiments in the characterization of KIF18A inhibitors are provided below.
KIF18A ATPase Activity Assay (ADP-Glo™ Assay)
This assay quantifies KIF18A ATPase activity by measuring the amount of ADP produced in the enzymatic reaction.
Materials:
-
Recombinant human KIF18A enzyme
-
Taxol-stabilized microtubules
-
ATP
-
KIF18A inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the KIF18A inhibitor compounds in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well or 384-well plate, add the following components in order:
-
KIF18A inhibitor or vehicle control.
-
Recombinant KIF18A enzyme.
-
Taxol-stabilized microtubules.
-
-
Initiate Reaction: Start the reaction by adding a solution of ATP. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase-based detection of the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer. The signal is directly proportional to the amount of ADP generated and, therefore, the KIF18A ATPase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., using OVCAR-3 or MDA-MB-231 cells)
This assay assesses the anti-proliferative effect of KIF18A inhibitors on cancer cell lines.
Materials:
-
Chromosomally unstable cancer cell line (e.g., OVCAR-3, MDA-MB-231)
-
Complete cell culture medium
-
KIF18A inhibitor compounds
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well clear or opaque-walled tissue culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the KIF18A inhibitor compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72-144 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Measurement:
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, incubate according to the manufacturer's instructions, and measure the luminescence.
-
For MTT: Add MTT reagent to each well, incubate until formazan crystals form, solubilize the crystals with a solubilization buffer, and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Determine the percentage of cell viability relative to the vehicle-treated control wells and calculate the IC50 value from the dose-response curve.
In Vivo Xenograft Tumor Model (e.g., OVCAR-3)
This protocol outlines a general procedure for evaluating the in vivo efficacy of KIF18A inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude or NOD scid gamma mice)
-
OVCAR-3 human ovarian cancer cells
-
Matrigel (or similar basement membrane matrix)
-
KIF18A inhibitor formulated for in vivo administration
-
Vehicle control
Procedure:
-
Cell Preparation: Harvest OVCAR-3 cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[9]
-
Compound Administration: Administer the KIF18A inhibitor and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: Measure tumor volumes (e.g., using calipers) and body weights regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis via immunohistochemistry or western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. Calculate the tumor growth inhibition (TGI) percentage.
Selectivity Profiling
To ensure the specificity of novel inhibitors, it is crucial to assess their activity against other related kinesins and a broader panel of kinases.
Kinesin Selectivity Panel
The inhibitory activity of a lead compound should be tested against a panel of other human kinesin motor proteins to determine its selectivity for KIF18A. This is typically performed using ATPase assays similar to the one described above for KIF18A.
Kinase Selectivity Profiling (e.g., KinomeScan™)
A broader screening against a large panel of kinases (e.g., the DiscoverX KINOMEscan™ platform) is essential to identify potential off-target effects that could lead to toxicity. This is often a fee-for-service assay where the binding of the inhibitor to a large number of kinases is quantified.
Synthesis of a Novel KIF18A Inhibitor: An Exemplary Pathway
The synthesis of novel KIF18A inhibitors often involves multi-step organic synthesis. As an example, a general synthetic approach for a class of KIF18A inhibitors is outlined below, based on publicly available information. For a detailed, step-by-step protocol, please refer to the supporting information of the cited medicinal chemistry literature.[1]
A representative synthesis may involve the coupling of a substituted aniline with a suitable heterocyclic building block, followed by functional group manipulations to introduce key pharmacophoric features, such as a sulfonamide group, which has been shown to be important for activity in some inhibitor series.
Conclusion
The discovery and development of novel KIF18A inhibitors represent a promising avenue for the treatment of chromosomally unstable cancers. This technical guide provides a foundational understanding of the key concepts, experimental methodologies, and data analysis involved in this exciting area of oncology research. As our understanding of the intricate roles of KIF18A in both normal and cancer cell biology continues to grow, so too will the opportunities for the rational design of next-generation, highly selective, and potent inhibitors with improved therapeutic indices.
References
- 1. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kuickresearch.com [kuickresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tumor Inhibition by Enzalutamide in a Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to KIF18A: Structure, Conformation, and Inhibitor Binding Sites
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Kinesin Family Member 18A (KIF18A) is a motor protein from the kinesin-8 family, which plays a critical role in regulating microtubule dynamics, particularly during mitosis. Its function in ensuring proper chromosome congression and alignment makes it a crucial protein for cell division. Elevated expression of KIF18A is observed in various cancers, and it has been identified as a key dependency in chromosomally unstable (CIN) tumor cells, making it a promising therapeutic target. This guide provides an in-depth overview of the KIF18A protein structure, its conformational dynamics, and the binding sites of known small-molecule inhibitors. We consolidate structural data, quantitative binding affinities, and key experimental methodologies to serve as a comprehensive resource for ongoing research and drug discovery efforts.
Introduction to KIF18A
KIF18A is a molecular motor that utilizes the energy from ATP hydrolysis to move along microtubule tracks.[1] As a member of the kinesin-8 family, it possesses microtubule depolymerization activity, which is essential for controlling the length of kinetochore microtubules during cell division.[2] This regulation is vital for the precise alignment of chromosomes at the metaphase plate, a prerequisite for accurate chromosome segregation.[3] Several studies have demonstrated that while KIF18A is not essential for normal somatic cell division, it is critical for the survival of cancer cells exhibiting chromosomal instability, a common hallmark of aggressive tumors.[2][3] This selective dependency has positioned KIF18A as an attractive target for the development of novel anti-mitotic cancer therapies.
KIF18A Protein Structure
Domain Architecture
The human KIF18A protein is a homodimer comprised of 898 amino acids.[4][5] Its structure can be segmented into four primary functional domains, a conserved architecture among kinesin-8 family members.[4][6]
-
N-Terminal Motor Domain (approx. residues 9-363): This highly conserved domain is the catalytic core of the protein. It contains the microtubule-binding interface and the nucleotide-binding pocket, which is responsible for ATP hydrolysis.[4][6] Key structural elements within this domain, such as the P-loop, Switch I, and Switch II regions, undergo conformational changes upon ATP binding and hydrolysis to generate force.[7]
-
Neck Linker (approx. residues 353-370): This flexible region connects the motor domain to the central stalk.[4][6] It plays a crucial role in the processive movement of the kinesin dimer along the microtubule by coordinating the activity of the two motor heads.[8]
-
Central Coiled-Coil Domain (approx. residues 375-454): This region facilitates the homodimerization of two KIF18A monomers.[4][6]
-
C-Terminal Tail Domain (approx. residues 455-898): This domain is less conserved and is believed to be involved in cargo binding and the regulation of the motor's activity. It also contains a nuclear localization sequence (NLS).[4]
References
- 1. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Abstract 516: Discovery and preclinical characterization of AMG 650, a first-in-class inhibitor of kinesin KIF18A motor protein with potent activity against chromosomally unstable cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. Sovilnesib (AMG650) | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Oncogenic Role of KIF18A: A Technical Guide to its Link with Tumor Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kinesin Family Member 18A (KIF18A), a motor protein pivotal to mitotic progression, has emerged as a critical player in oncology. This technical guide provides an in-depth exploration of the compelling link between KIF18A overexpression and the advancement of various tumors. Upregulated in a wide array of cancers, KIF18A's heightened expression is strongly correlated with increased tumor grade, advanced stage, and poor patient prognosis. Mechanistically, KIF18A contributes to tumorigenesis by modulating key signaling pathways, including the PI3K/Akt/mTOR and JNK/c-Jun cascades, thereby promoting cell proliferation, survival, and invasion. Its fundamental role in ensuring proper chromosome segregation during mitosis also implicates it in the chromosomal instability characteristic of many aggressive cancers. This guide details the experimental protocols to investigate KIF18A's function, presents quantitative data summarizing its clinical relevance, and visualizes the intricate signaling networks it governs, positioning KIF18A as a promising therapeutic target in oncology.
Introduction: KIF18A in Mitosis and Cancer
KIF18A is a plus-end directed motor protein belonging to the kinesin-8 family.[1] Its primary physiological function is to regulate microtubule dynamics at the kinetochore, ensuring the proper alignment of chromosomes at the metaphase plate during mitosis.[2] This process is crucial for accurate chromosome segregation and the maintenance of genomic stability.
In the context of cancer, the precise control of mitosis is often dysregulated. Numerous studies have documented the significant overexpression of KIF18A in a multitude of human cancers, including but not limited to breast, colorectal, lung, liver, pancreatic, and ovarian cancers.[3][4] This overexpression is not merely a correlative finding; functional studies have demonstrated that elevated KIF18A levels contribute to the malignant phenotype by driving cell proliferation, enhancing cell survival, and promoting invasion and metastasis.[5][6] Furthermore, the role of KIF18A in managing chromosome dynamics makes it particularly critical for cancer cells exhibiting chromosomal instability (CIN), a hallmark of many aggressive tumors.[7]
This guide will systematically review the molecular mechanisms underlying KIF18A's role in tumor progression, provide detailed methodologies for its study, and present a quantitative overview of its clinical significance.
Molecular Mechanisms of KIF18A in Tumorigenesis
The overexpression of KIF18A contributes to cancer progression through its influence on several key cellular processes and signaling pathways.
Regulation of Cell Cycle and Proliferation
As a key mitotic regulator, KIF18A directly impacts cell cycle progression. Its overexpression can lead to accelerated mitotic entry and completion, thereby fueling the rapid proliferation characteristic of cancer cells. Knockdown of KIF18A has been shown to induce mitotic arrest and inhibit the proliferation of various cancer cell lines.[4][8]
Modulation of Pro-Survival and Pro-Invasive Signaling Pathways
KIF18A does not act in isolation; it integrates with and modulates critical intracellular signaling networks that govern cell survival, growth, and motility.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[9] Emerging evidence indicates that KIF18A can activate this pathway. In some cancers, KIF18A has been shown to promote the phosphorylation and subsequent activation of Akt, a key kinase in this cascade.[6][10] This activation can, in turn, promote cell survival and proliferation. One proposed mechanism involves KIF18A's interaction with other proteins that regulate Akt signaling.[11]
References
- 1. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of KIF18A in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. KIF18A promotes cervical squamous cell carcinoma progression by activating the PI3K/AKT pathway through upregulation of CENPE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eclub.biomart.cn [eclub.biomart.cn]
- 7. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Impact of KIF1A-IN-12 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cellular impact of KIF18A-IN-12, a representative potent and selective inhibitor of the kinesin family member 18A (KIF18A). By elucidating its mechanism of action, this document serves as a comprehensive resource for professionals engaged in oncology research and the development of novel anti-mitotic therapies. KIF18A has emerged as a promising therapeutic target in cancers characterized by chromosomal instability (CIN), and understanding the downstream effects of its inhibition is crucial for its clinical development.
Core Mechanism of Action: Inducing Mitotic Catastrophe in CIN-High Tumors
KIF18A is a plus-end directed motor protein that plays a critical role in the precise alignment of chromosomes at the metaphase plate during mitosis.[1] Inhibition of KIF18A's ATPase activity disrupts its function, leading to a cascade of events that culminate in cell death, particularly in cancer cells with high levels of chromosomal instability (CIN+).[2]
The primary mechanism of action for KIF18A inhibitors like this compound involves:
-
Disruption of Chromosome Congression: Inhibition of KIF18A prevents the proper alignment of chromosomes at the metaphase plate.[3] This leads to a prolonged mitotic state as the cell attempts to correct the errors.
-
Activation of the Spindle Assembly Checkpoint (SAC): The failure of chromosomes to achieve proper bipolar attachment to the mitotic spindle activates the SAC, a crucial cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation.[1][4]
-
Prolonged Mitotic Arrest: Sustained activation of the SAC leads to a prolonged arrest in the G2/M phase of the cell cycle.[5][4]
-
Induction of Apoptosis: If the mitotic errors cannot be resolved, the prolonged arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][6]
This targeted approach offers a therapeutic window, as normal, chromosomally stable cells are less dependent on KIF18A for successful mitosis and are therefore less sensitive to its inhibition.[4]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from studies on representative KIF18A inhibitors, demonstrating their potency and cellular effects.
Table 1: In Vitro Potency of Representative KIF18A Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
| ATX020 | ATPase Activity | KIF18A | 14.5 nM | [5] |
| Anti-proliferative | OVCAR-3 (CIN+) | 53.3 nM | [5] | |
| Anti-proliferative | OVCAR-8 (CIN+) | 534 nM | [5] | |
| VLS-1272 | ATPase Activity | KIF18A | 41 nM | [7][8] |
| Anti-proliferative | JIMT-1 | 7.8 nM | [7] | |
| Anti-proliferative | NIH-OVCAR3 | 9.7 nM | [7] | |
| Anti-proliferative | HCC-15 | 11 nM | [7] |
Table 2: Cellular Effects of Representative KIF18A Inhibitors
| Compound | Cell Line | Effect | Observation | Reference |
| AM-1882 | CIN+ colorectal cancer cells | Cell Cycle Arrest | Induction of G2/M arrest | [4] |
| ATX020 | OVCAR-3 and OVCAR-8 (CIN+) | Mitotic Arrest | Dose-dependent upregulation of phospho-Histone H3 | [5][6] |
| OVCAR-3 and OVCAR-8 (CIN+) | Apoptosis | Robust induction of Annexin V | [5][6] | |
| OVCAR-3 and OVCAR-8 (CIN+) | DNA Damage | Dose-dependent upregulation of gamma-H2AX | [5][6] | |
| VLS-1272 | OVCAR-3 (sensitive) | Apoptosis | Induction of Caspase-3 cleavage | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the workflows for essential experimental protocols.
Caption: Mechanism of this compound Action.
Caption: Cell Cycle Analysis Workflow.
Caption: Apoptosis Assay Workflow.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in the study of KIF18A inhibitors.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol enables the quantification of cells in different phases of the cell cycle based on their DNA content.[9][10][11]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired confluence and treat with various concentrations of this compound for the desired time points.
-
Harvesting: Harvest cells by trypsinization, and collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by drop-wise addition while vortexing to prevent clumping. Incubate on ice for at least 30 minutes. Cells can be stored at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Use a linear scale for the PI fluorescence channel to properly resolve the G1, S, and G2/M peaks. Acquire at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound as required for the experiment.
-
Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.
Immunofluorescence Staining of the Mitotic Spindle
This protocol allows for the visualization of the mitotic spindle and chromosome alignment.[15]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips and treat with this compound.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and then block with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
Conclusion
This compound and other potent KIF18A inhibitors represent a promising class of anti-cancer agents that selectively target the mitotic machinery of chromosomally unstable tumors. Their mechanism of action, centered on the disruption of chromosome alignment and the induction of mitotic arrest and subsequent apoptosis, provides a clear rationale for their therapeutic development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and clinicians working to further elucidate the role of KIF18A in cancer and to advance the clinical application of its inhibitors.
References
- 1. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AM-1882 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VLS-1272 | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. pubcompare.ai [pubcompare.ai]
KIF18A: A Promising Therapeutic Target in Triple-Negative Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature, high rates of metastasis, and lack of targeted therapies.[1][2] A key characteristic of many TNBC tumors is chromosomal instability (CIN), a condition marked by the frequent mis-segregation of chromosomes during cell division.[3][4][5] This inherent vulnerability of CIN-positive cancers has led to the exploration of novel therapeutic targets that are essential for the survival of these unstable cells but dispensable for normal, chromosomally stable cells. One such promising target is the kinesin superfamily protein KIF18A.
KIF18A is a plus-end directed motor protein that plays a critical role in regulating microtubule dynamics during mitosis, ensuring proper chromosome congression and alignment at the metaphase plate.[6][7] While KIF18A is largely nonessential for the division of normal somatic cells, its function becomes critical for the proliferation of chromosomally unstable cancer cells, including those found in TNBC.[3][5][8] This dependency creates a therapeutic window, making KIF18A an attractive target for the development of selective anticancer agents. This guide provides a comprehensive overview of the role of KIF18A in TNBC, the preclinical and clinical development of KIF18A inhibitors, and the experimental protocols used to investigate this novel therapeutic strategy.
KIF18A in Triple-Negative Breast Cancer
Expression and Prognostic Significance
Elevated expression of KIF18A is a common feature in various solid tumors, including breast cancer.[9] Studies have shown that KIF18A mRNA expression is significantly higher in TNBC compared to non-TNBC subtypes.[10] Specifically, estrogen receptor (ER)-negative and progesterone receptor (PR)-negative breast cancers exhibit higher levels of KIF18A.[10] Among the PAM50 breast cancer subtypes, the highest KIF18A transcript levels are found in basal-like breast cancer, which largely overlaps with TNBC.[10] Furthermore, KIF18A overexpression in breast cancer is associated with higher tumor grade, increased metastasis, and poor patient survival, highlighting its role in tumor aggressiveness.[6][7][9]
| KIF18A Expression in Breast Cancer Subtypes | Key Findings | References |
| TNBC vs. Non-TNBC | Higher KIF18A mRNA expression in TNBC. | [10] |
| Receptor Status | Higher KIF18A mRNA in ER-negative and PR-negative tumors. | [10] |
| PAM50 Subtypes | Highest transcript levels in basal-like breast cancer. | [10] |
| Prognosis | Overexpression is associated with higher tumor grade, metastasis, and poor survival. | [6][7][9] |
Function and Mechanism of Action in TNBC
KIF1A functions as a microtubule depolymerase, regulating the dynamics of kinetochore microtubules to facilitate the precise alignment of chromosomes at the metaphase plate.[6][7] In chromosomally unstable TNBC cells, which are characterized by frequent chromosome segregation errors, the function of KIF18A is critical for mitigating the potentially lethal consequences of this instability.[3][4][5]
Inhibition or depletion of KIF18A in TNBC cells disrupts this delicate mitotic process, leading to a cascade of events that culminates in cell death.[3][4][8] The primary consequences of KIF18A inhibition in these cells include:
-
Prolonged Mitotic Delay: KIF18A inhibition activates the spindle assembly checkpoint (SAC), causing cells to arrest in mitosis.[11][12]
-
Multipolar Spindle Formation: A hallmark of KIF18A inhibition in CIN-positive cells is the formation of multipolar spindles, often resulting from centrosome fragmentation.[3][4][8]
-
Increased Cell Death: The mitotic defects induced by KIF18A inhibition ultimately lead to apoptosis or catastrophic mitotic events, selectively killing the chromosomally unstable cancer cells.[3][4][5]
This selective vulnerability of CIN-positive TNBC cells to KIF18A inhibition forms the basis of a promising therapeutic strategy.
Therapeutic Targeting of KIF18A in TNBC
The dependency of chromosomally unstable cancers on KIF18A for survival presents a clear therapeutic opportunity. Small molecule inhibitors of KIF18A are being developed to exploit this vulnerability.
Preclinical Studies
Numerous preclinical studies have demonstrated the potential of KIF18A inhibitors in TNBC models. Both genetic knockdown of KIF18A and treatment with small molecule inhibitors have been shown to selectively reduce the proliferation of TNBC cell lines in vitro.[4][8][13] In vivo studies using xenograft models of TNBC have shown that KIF18A inhibitors can lead to robust anti-tumor effects, including tumor regression, at well-tolerated doses.[11][14]
| KIF18A Inhibitor | Mechanism | In Vitro Activity | In Vivo Activity | References |
| ATX-295 | Selective KIF18A ATPase inhibitor | Suppressed proliferation in HGSOC and TNBC models. | Dose-dependent tumor regression in WGD(+) ovarian cancer xenografts. | [15] |
| ISM9682 | Highly selective small molecule inhibitor | Broad anti-tumor activity in HGSOC, TNBC, and NSCLC CIN cell lines. | Potent efficacy in multiple CDX models. | [16] |
| AMG 650 (sovilnesib) | Oral, selective small molecule inhibitor | Active at double-digit nM concentrations and phenocopies KIF18A genetic knockdown. | Not specified in the provided text. | [17][18] |
| VLS-1488 | Oral small molecule inhibitor | Failure of chromosomal congression, mitotic arrest, and cell death in chromosomally unstable cancer cells. | Dose-dependent inhibition of tumor growth in xenograft models. | [19] |
Clinical Trials
The promising preclinical data has led to the initiation of clinical trials for several KIF18A inhibitors. These trials are primarily focused on patients with advanced solid tumors characterized by high levels of CIN, including TNBC.
| Drug | Sponsor | Phase | Indications | Status | References |
| ATX-295 | Accent Therapeutics | Phase I/II | Advanced solid tumors, including ovarian and triple-negative breast cancer. | Ongoing | [20][21] |
| VLS-1488 | Volastra Therapeutics | Phase I/II | Advanced solid tumors with high prevalence of CIN, including TNBC. | Enrollment began in September 2023 and is ongoing. | [19] |
| AMG 650 (sovilnesib) | Amgen/Volastra Therapeutics | Phase 1 | Advanced solid tumors with TP53 mutation, including TNBC and HGSOC. | Ongoing | [17][22] |
Biomarkers for Patient Selection
A key aspect of developing targeted therapies is the identification of biomarkers to select patients who are most likely to respond. For KIF18A inhibitors, several potential biomarkers are being investigated:
-
Whole-Genome Doubling (WGD): WGD has emerged as a strong predictor of sensitivity to KIF18A inhibition.[15]
-
TP53 Mutation Status: Sensitivity to KIF18A inhibition is enriched in TP53-mutant cell lines with CIN features.[11][12]
-
Chromosomal Instability (CIN) Signatures: Genomic measures of CIN, such as fraction genome altered (FGA) and aneuploidy score (AS), are also being evaluated as potential predictive biomarkers.[15]
Experimental Protocols
Investigating the role of KIF18A and the efficacy of its inhibitors requires a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Immunohistochemistry (IHC)
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) TNBC and normal breast tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).
-
Blocking: Sections are incubated with a blocking solution (e.g., 5% goat serum in PBS) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against KIF18A overnight at 4°C.
-
Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Detection: The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The intensity and percentage of stained tumor cells are scored to determine KIF18A expression levels.
Western Blotting
-
Protein Extraction: TNBC cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Antibody Incubation: The membrane is incubated with a primary antibody against KIF18A, followed by an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. β-actin or GAPDH is used as a loading control.[6]
siRNA-Mediated Knockdown of KIF18A
-
Cell Seeding: TNBC cells are seeded in 6-well plates to achieve 30-50% confluency at the time of transfection.
-
Transfection: Cells are transfected with KIF18A-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Cells are incubated for 48-72 hours to allow for KIF18A protein depletion.
-
Validation and Functional Assays: Knockdown efficiency is confirmed by Western blotting or qPCR. The effects on cell proliferation, apoptosis, and cell cycle are then assessed using appropriate assays.[4][8]
Cell Viability/Proliferation Assay
-
Cell Seeding: TNBC cells are seeded in 96-well plates.
-
Treatment: After 24 hours, cells are treated with increasing concentrations of a KIF18A inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a defined period (e.g., 72-96 hours).
-
Viability Measurement: Cell viability is assessed using assays such as MTT, MTS, or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[15][23]
In Vivo Xenograft Studies
-
Cell Implantation: TNBC cells (e.g., MDA-MB-231) are suspended in Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or NSG mice).[6][7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the KIF18A inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., IHC, Western blotting).[11][14]
Conclusion and Future Perspectives
KIF18A has emerged as a highly promising therapeutic target for triple-negative breast cancer, particularly for the subset of tumors characterized by high levels of chromosomal instability. The selective dependency of these cancer cells on KIF18A for proliferation and survival provides a clear therapeutic window that is being actively explored in preclinical and clinical settings. The development of potent and selective small molecule inhibitors of KIF18A is a significant step forward in precision oncology for TNBC.
Future research will focus on several key areas:
-
Refining Biomarker Strategies: Further validation of WGD, TP53 status, and other CIN-related biomarkers is crucial for optimizing patient selection and improving the clinical efficacy of KIF18A inhibitors.
-
Combination Therapies: Investigating the synergistic potential of KIF18A inhibitors with other anticancer agents, such as PARP inhibitors or chemotherapies, could lead to more effective treatment regimens for TNBC.
-
Understanding Resistance Mechanisms: As with any targeted therapy, the development of resistance is a potential challenge. Elucidating the mechanisms of resistance to KIF18A inhibitors will be essential for developing strategies to overcome it.
-
Expanding to Other CIN-High Cancers: The therapeutic principle of targeting KIF18A in chromosomally unstable cancers is likely applicable to other tumor types beyond TNBC, such as high-grade serous ovarian cancer and certain types of lung and colorectal cancer.
References
- 1. iflscience.com [iflscience.com]
- 2. Kinase inhibitors for precision therapy of triple-negative breast cancer: Progress, challenges, and new perspectives on targeting this heterogeneous disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation [ideas.repec.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Validate User [academic.oup.com]
- 7. Kif18A is involved in human breast carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. Small-molecule inhibition of KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers [genedata.com]
- 15. Abstract B122: Activity of the novel KIF18A Inhibitor, ATX-295, is enriched in whole genome doubled ovarian and TNBC preclinical models | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 16. AI driven drug discovery company nominates preclinical candidate for the treatment of advanced solid tumours targeting the mitotic kinesin KIF18A - ecancer [ecancer.org]
- 17. volastratx.com [volastratx.com]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
- 20. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 21. KIF18A Targeting Therapies FDA EMA Approval Clinical Trials [globenewswire.com]
- 22. KIF18A Targeting Therapies In Cancer Treatment And Clinical Advancement - BioSpace [biospace.com]
- 23. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for KIF18A-IN-12 in OVCAR-3 Cell Culture
These application notes provide a detailed protocol for utilizing KIF18A-IN-12, a potent inhibitor of the mitotic kinesin KIF18A, in OVCAR-3 human ovarian cancer cell culture. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Introduction
Data Presentation
Table 1: this compound Activity
| Compound Name | Target | IC50 (nM) | Cell Line | Reference |
| This compound | KIF18A | 45.54 | Not specified | [7] |
Table 2: Expected Effects of this compound on OVCAR-3 Cells
| Assay | Expected Outcome | Rationale |
| Cell Viability | Dose-dependent decrease | Inhibition of mitosis leads to cell death. |
| Apoptosis | Increase in apoptotic cells | Prolonged mitotic arrest triggers programmed cell death.[1] |
| Cell Cycle | Arrest in G2/M phase | KIF18A is essential for mitotic progression. |
| Western Blot | Increased Cyclin B1, cleaved PARP; Decreased MCL-1 | Markers for mitotic arrest and apoptosis.[8] |
Experimental Protocols
OVCAR-3 Cell Culture
Materials:
-
OVCAR-3 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Insulin
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture OVCAR-3 cells in RPMI-1640 medium supplemented with 20% FBS and 0.01 mg/mL bovine insulin.[11]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, and then add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.5%).
Cell Viability Assay (MTT Assay)
Materials:
-
OVCAR-3 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
Protocol:
-
Seed OVCAR-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
OVCAR-3 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed OVCAR-3 cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.[12]
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
OVCAR-3 cells
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Treat OVCAR-3 cells with this compound for a set time (e.g., 24 hours).
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently, and incubate at 4°C for at least 2 hours.[13]
-
Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15]
Western Blot Analysis
Materials:
-
OVCAR-3 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KIF18A, anti-Cyclin B1, anti-cleaved PARP, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat OVCAR-3 cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: Mechanism of this compound induced apoptosis in CIN cancer cells.
Caption: Experimental workflow for evaluating this compound in OVCAR-3 cells.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. AI driven drug discovery company nominates preclinical candidate for the treatment of advanced solid tumours targeting the mitotic kinesin KIF18A - ecancer [ecancer.org]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. ascopubs.org [ascopubs.org]
- 6. volastratx.com [volastratx.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. Abstract A024: Preclinical profile of novel and potent small molecule inhibitors of KIF18A inhibitors in chromosomally unstable solid tumor lines | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 11. OVCAR-3 cell culture & gene editing tips | Ubigene [ubigene.us]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
Measuring Mitotic Arrest Induced by KIF18A-IN-12: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for researchers to effectively measure mitotic arrest in cultured cells following treatment with KIF18A-IN-12, a small molecule inhibitor of the mitotic kinesin KIF18A. KIF18A is a critical regulator of chromosome alignment during mitosis, and its inhibition leads to a prolonged mitotic arrest and subsequent cell death, particularly in chromosomally unstable cancer cells.[1][2][3][4][5][6] This document outlines detailed protocols for key assays to quantify the effects of this compound, including immunofluorescence microscopy to assess mitotic spindle abnormalities, flow cytometry for cell cycle analysis, and caspase activity assays to measure apoptosis. Furthermore, this guide includes structured data tables for clear presentation of quantitative results and Graphviz diagrams to visualize experimental workflows and the underlying signaling pathway.
Introduction
KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus ends of kinetochore microtubules.[3][7][8] This activity is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][3] Inhibition of KIF18A's ATPase activity by small molecules like this compound disrupts this process, leading to defects in chromosome congression, prolonged activation of the spindle assembly checkpoint (SAC), and ultimately, mitotic arrest.[1][2][9] This sustained arrest can trigger apoptosis, making KIF18A an attractive therapeutic target in cancers characterized by chromosomal instability (CIN).[2][4][5][6]
Accurate measurement of mitotic arrest is paramount for evaluating the efficacy of KIF18A inhibitors. This document provides a detailed set of protocols to enable researchers to quantify the cellular response to this compound treatment.
Key Signaling Pathway
The inhibition of KIF18A by this compound initiates a cascade of events culminating in mitotic arrest and potential apoptosis. The diagram below illustrates this pathway.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KIF18A | Insilico Medicine [insilico.com]
- 7. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. embopress.org [embopress.org]
Application Notes and Protocols for Detecting KIF18A Expression Levels via Western Blot
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to reliably detect and quantify the expression levels of Kinesin Family Member 18A (KIF18A) in cell lysates and tissue homogenates using Western blotting.
Introduction
Kinesin Family Member 18A (KIF1A) is a motor protein that plays a crucial role in mitosis, specifically in chromosome alignment and segregation.[1][2] Aberrant expression of KIF18A has been linked to chromosomal instability, a hallmark of many cancers, making it a protein of significant interest in cancer research and drug development.[3][4] Western blotting is a widely used and effective technique to determine the relative abundance of KIF18A protein in biological samples.
Signaling Pathways Involving KIF18A
KIF18A has been shown to be involved in several key signaling pathways that are often dysregulated in cancer:
-
TGF-β Signaling Pathway: In hepatocellular carcinoma (HCC), KIF18A has been implicated in the regulation of the TGF-β signaling pathway, which is involved in cell migration and invasion.[3]
-
Akt Signaling Pathway: Studies in head and neck squamous cell carcinoma (HNSCC) have shown that KIF18A can promote cell invasion and migration through the activation of the Akt signaling pathway.[5]
-
JNK1/c-Jun Signaling Pathway: In cervical cancer, the JNK1/c-Jun pathway has been found to activate the expression of KIF18A, contributing to tumorigenesis.[6]
Experimental Protocol: Western Blot for KIF18A
This protocol outlines the key steps for detecting KIF18A in protein lysates.
I. Materials and Reagents
Reagents for Sample Preparation:
-
Cell lines (e.g., HeLa, Jurkat) or tissue samples[7]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer supplemented with protease inhibitors[3]
-
BCA Protein Assay Kit
Reagents for SDS-PAGE and Transfer:
-
4-20% Precast Polyacrylamide Gels (or hand-cast 8-12% gels)[3]
-
SDS-PAGE Running Buffer
-
Protein Ladder
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
Reagents for Immunodetection:
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[3]
-
Primary Antibody: Anti-KIF18A antibody (see table below for recommended dilutions)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
II. Experimental Workflow
III. Detailed Procedure
1. Sample Preparation and Protein Quantification a. Harvest cells and wash twice with ice-cold PBS. For tissues, homogenize in lysis buffer. b. Lyse cells or tissue homogenates in RIPA buffer containing protease inhibitors on ice for 30 minutes, with vortexing every 10 minutes.[3] c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay. e. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
2. SDS-PAGE a. Load 20-40 µg of protein per well into a 4-20% or 8-12% SDS-PAGE gel.[3] Include a pre-stained protein ladder in one lane. b. Run the gel at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunodetection a. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation.[3] b. Incubate the membrane with the primary anti-KIF18A antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the table below for recommended dilutions. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film. d. Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source |
| Protein Loading | 20 - 50 µg per lane | [8] |
| Primary Antibody Dilution | 1:500 - 1:10000 | [1][7] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Manufacturer's recommendation |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | [9][10] |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at room temperature | [3][7][10] |
| Expected Band Size | ~96 kDa | UniProt Q8NI77 |
Troubleshooting
For common issues such as no signal, high background, or non-specific bands, refer to standard Western blot troubleshooting guides.[9][10][11][12][13] Key areas to optimize include antibody concentrations, blocking conditions, and washing steps. Using a positive control, such as a cell line known to express KIF18A (e.g., HeLa), can help validate the protocol and reagents.[7][8]
References
- 1. KIF18A Antibody (NB100-57518): Novus Biologicals [novusbio.com]
- 2. Modification of the neck-linker of KIF18A alters Microtubule subpopulation preference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KIF18A antibody (19245-1-AP) | Proteintech [ptglab.com]
- 8. Anti-KIF18A antibody (ab72417) | Abcam [abcam.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols for High-Throughput Screening of Cancer Cell Sensitivity to KIF18A-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing KIF18A-IN-12, a potent and selective inhibitor of the mitotic kinesin KIF18A, in high-throughput screening (HTS) to identify cancer cell lines susceptible to its anti-proliferative effects. KIF18A is a promising therapeutic target in cancers characterized by chromosomal instability (CIN), a common feature of aggressive tumors.[1][2][3][4] Inhibition of KIF18A disrupts chromosome alignment during mitosis, leading to mitotic arrest and subsequent cell death, particularly in CIN-high cancer cells.[4][5]
Introduction to KIF18A and this compound
Kinesin family member 18A (KIF18A) is a motor protein essential for the precise alignment of chromosomes at the metaphase plate during cell division.[6] While largely dispensable for normal cell division, cancer cells with high levels of CIN exhibit a strong dependency on KIF18A for their survival.[3][4] This selective dependency provides a therapeutic window for targeting cancer cells while sparing healthy tissues.[1] this compound is a small molecule inhibitor designed to specifically target the ATPase activity of KIF18A, thereby disrupting its motor function.
Data Presentation: KIF18A Inhibitor Sensitivity in Cancer Cell Lines
The following table summarizes the anti-proliferative activity of representative KIF18A inhibitors across various cancer cell lines. This data highlights the differential sensitivity of cancer cells to KIF18A inhibition, which is often correlated with their CIN status.
| Cell Line | Cancer Type | KIF18A Inhibitor | IC50 (nM) | Reference |
| OVCAR-3 | Ovarian Cancer | ATX020 | 53.3 | [7] |
| OVCAR-8 | Ovarian Cancer | ATX020 | 534 | [7] |
| BT-549 | Triple-Negative Breast Cancer | AM-0277 | ~500 | [2][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Compound 3 | Not specified | [4] |
| HT-29 | Colorectal Cancer | Compound 3 | Not specified | [4] |
Signaling Pathway
The inhibition of KIF18A disrupts the normal progression of mitosis, leading to mitotic arrest and ultimately, apoptosis in sensitive cancer cells. The following diagram illustrates the key components of the KIF18A-mediated mitotic pathway and the consequences of its inhibition.
Caption: KIF18A signaling pathway in mitosis and its inhibition.
Experimental Protocols
High-Throughput Screening Workflow for Cancer Cell Sensitivity to this compound
The following diagram outlines the general workflow for a high-throughput screen to identify cancer cell lines sensitive to this compound.
Caption: High-throughput screening workflow.
Detailed Protocol: Cell Viability Assay Using an ATP-Based Luminescent Method
This protocol details a common method for assessing cancer cell viability in a high-throughput format.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
384-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Multichannel pipette or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium to the desired concentration.
-
Using a multichannel pipette or liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting concentration is 10 µM with 3-fold serial dilutions.
-
Include wells with DMSO vehicle control (at the same final concentration as the highest this compound concentration) and no-treatment controls.
-
Carefully add 5 µL of the diluted this compound or control solutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 30 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence data to the vehicle control wells (representing 100% viability) and the no-cell control wells (representing 0% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in cell viability).
-
Alternative Cell Viability Assays:
While the ATP-based assay is robust, other methods can be employed for HTS, including:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.
-
Resazurin-based Assays (e.g., alamarBlue™): A fluorescent assay that also measures metabolic activity.
-
Crystal Violet Staining: A simple colorimetric assay that measures the total number of adherent cells.
The choice of assay may depend on the specific cell line, experimental goals, and available equipment. It is recommended to validate the chosen assay for linearity and sensitivity with the cell lines being screened.
References
- 1. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Strategies for the Discovery of Anticancer Drugs by Targeting Transcriptional Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunofluorescence Staining of Multipolar Spindles Following KIF18A Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics during mitosis.[1] Specifically, it functions to suppress the growth of microtubules at their plus-ends, a process essential for the proper alignment of chromosomes at the metaphase plate.[1] In many cancer cells, particularly those exhibiting chromosomal instability (CIN), there is a heightened dependency on KIF18A for successful cell division.[2][3] Inhibition of KIF18A in these cells disrupts chromosome congression, leading to mitotic arrest, the formation of abnormal multipolar spindles, and ultimately, apoptosis.[1][2][4] This selective vulnerability makes KIF18A an attractive therapeutic target in oncology.[5]
These application notes provide detailed protocols for inducing and visualizing multipolar spindles in cancer cell lines following treatment with a KIF18A inhibitor. The accompanying immunofluorescence staining protocol is optimized for the clear visualization of microtubules and centrosomes to allow for accurate quantification of spindle abnormalities.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of KIF18A inhibition on the formation of multipolar spindles in various cancer cell lines.
Table 1: Induction of Multipolar Spindles by KIF18A Inhibition or Knockdown
| Cell Line | Treatment | % of Mitotic Cells with Multipolar Spindles (Mean ± SD) | Fold Increase vs. Control | Reference |
| MDA-MB-231 (TNBC) | KIF18A siRNA | 25.3 ± 5.8 | ~5 | [2] |
| HT-29 (Colorectal) | KIF18A siRNA | 30.1 ± 7.2 | ~6 | [2] |
| HeLa (Cervical) | KIF18A siRNA | 11.0 ± 3.0 | ~5.5 | [6] |
| HT-29 (Colorectal) | KIF18A Inhibitor (Compound 3) | >50 | Not specified | [3] |
| MDA-MB-231 (TNBC) | KIF18A Inhibitor (Compound 3) | ~40 | Not specified | [3] |
TNBC: Triple-Negative Breast Cancer
Table 2: Effect of KIF18A Inhibition on Mitotic Index
| Cell Line | Treatment | % Mitotic Cells (Mean ± SD) | Fold Increase vs. Control | Reference |
| MDA-MB-231 (TNBC) | KIF18A siRNA | 15.2 ± 3.5 | ~3 | [2] |
| HT-29 (Colorectal) | KIF18A siRNA | 18.1 ± 4.1 | ~3.5 | [2] |
| RPE1 (Diploid) | KIF18A Inhibitor (Compound 3) | No significant change | ~1 | [3] |
| MDA-MB-231 (TNBC) | KIF18A Inhibitor (Compound 3) | Significant increase | Not specified | [3] |
| HT-29 (Colorectal) | KIF18A Inhibitor (Compound 3) | Significant increase | Not specified | [3] |
Experimental Protocols
Cell Culture and KIF18A Inhibition
-
Cell Seeding: Plate a human cancer cell line known to be sensitive to KIF18A inhibition (e.g., MDA-MB-231, HT-29, or HeLa) onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
KIF18A Inhibitor Treatment:
-
Prepare a stock solution of a specific KIF18A inhibitor (e.g., Sovilnesib or other proprietary compounds) in DMSO.
-
Dilute the KIF18A inhibitor in fresh culture medium to the desired final concentration (e.g., 250 nM).
-
Replace the medium in the wells with the inhibitor-containing medium.
-
Incubate the cells for a duration sufficient to induce mitotic arrest and multipolar spindle formation (typically 24 hours). A time-course experiment is recommended to optimize the incubation time for the specific cell line and inhibitor concentration.
-
-
Control Groups:
-
Include a vehicle control group treated with the same concentration of DMSO as the inhibitor-treated group.
-
Include an untreated control group.
-
Immunofluorescence Staining Protocol for Multipolar Spindles
This protocol is designed for the dual labeling of microtubules (alpha-tubulin) and centrosomes (gamma-tubulin or pericentrin).
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or Bovine Serum Albumin) in PBS
-
Primary Antibodies (diluted in Blocking Buffer):
-
Mouse anti-alpha-Tubulin (e.g., DM1A clone) at 1:1000 dilution
-
Rabbit anti-gamma-Tubulin or anti-Pericentrin at 1:500 - 1:1000 dilution
-
-
Secondary Antibodies (diluted in Blocking Buffer):
-
Goat anti-Mouse IgG, Alexa Fluor 488 (or other green fluorophore)
-
Goat anti-Rabbit IgG, Alexa Fluor 594 (or other red fluorophore)
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL in PBS)
-
Mounting Medium
Procedure:
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add the 4% PFA fixation solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Aspirate the blocking buffer.
-
Add the primary antibody solution containing both anti-alpha-tubulin and anti-gamma-tubulin/pericentrin antibodies.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Add the secondary antibody solution containing both fluorescently labeled antibodies.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Nuclear Staining:
-
Add the DAPI solution and incubate for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Store the slides at 4°C, protected from light, until imaging.
-
Microscopy and Image Analysis
-
Imaging:
-
Use a fluorescence microscope or a confocal microscope to acquire images.
-
Capture images in the appropriate channels for DAPI (blue), alpha-tubulin (green), and gamma-tubulin/pericentrin (red).
-
-
Quantification of Multipolar Spindles:
-
Identify mitotic cells based on condensed chromatin (DAPI staining) and the presence of a mitotic spindle (alpha-tubulin staining).
-
Count the number of spindle poles in each mitotic cell by identifying the distinct foci of gamma-tubulin or pericentrin staining.
-
Classify spindles as bipolar (2 poles) or multipolar (>2 poles).
-
Calculate the percentage of mitotic cells with multipolar spindles for each treatment condition.
-
At least 100 mitotic cells should be counted per condition for statistical significance.
-
Visualization of Pathways and Workflows
Caption: KIF18A signaling pathway and the effects of its inhibition.
Caption: Experimental workflow for immunofluorescence staining.
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 6. Direct fluorescent-dye labeling of α-tubulin in mammalian cells for live cell and superresolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of KIF18A Inhibitors Using an ATPase Activity Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Kinesin Family Member 18A (KIF18A) is a plus-end directed motor protein essential for regulating microtubule dynamics during mitosis.[1][2] Its primary role involves controlling chromosome alignment at the metaphase plate, ensuring accurate chromosome segregation into daughter cells.[1][3] KIF18A utilizes the energy derived from ATP hydrolysis to move along microtubules and perform its functions.[4][5]
Numerous studies have identified the overexpression of KIF18A in various cancers, including breast, ovarian, and colorectal cancer, often correlating with advanced tumor grade, metastasis, and poor patient prognosis.[1][6][7] Notably, cancer cells exhibiting chromosomal instability (CIN) show a particular dependency on KIF18A for their proliferation and survival.[8][9] This dependency makes KIF18A an attractive and selective therapeutic target for CIN-high cancers, as its inhibition has minimal detrimental effects on normal, non-cancerous cells.[9][10]
This application note provides a detailed protocol for determining the potency of small molecule inhibitors against KIF18A using a biochemical ATPase activity assay. The assay quantifies the enzymatic activity of the KIF18A motor domain by measuring the amount of ADP produced from ATP hydrolysis. This method is robust, scalable for high-throughput screening (HTS), and crucial for the discovery and characterization of novel anticancer therapeutics targeting KIF18A.
Assay Principle
The KIF18A ATPase assay is based on the quantification of ADP produced during the microtubule-stimulated ATP hydrolysis reaction catalyzed by the KIF18A motor domain. In the presence of a test compound that inhibits KIF18A, the rate of ATP hydrolysis and subsequent ADP formation is reduced. The amount of ADP is measured using a bioluminescent detection system, such as the ADP-Glo™ Kinase Assay. This system employs a two-step process: first, the ATPase reaction is stopped and any remaining ATP is depleted. Second, the ADP produced is converted back into ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial ATPase activity. The inhibitor's potency is determined by calculating its IC50 value—the concentration required to inhibit 50% of KIF18A's enzymatic activity.
KIF18A Signaling and Inhibition Pathway
Caption: KIF18A mechanism of action and therapeutic inhibition.
Experimental Protocol
This protocol is optimized for a 384-well plate format using the ADP-Glo™ Kinase Assay (Promega).
Materials and Reagents
-
Enzyme: Recombinant Human KIF18A motor domain (e.g., residues 1-374aa).[11]
-
Substrate: Taxol-stabilized, polymerized tubulin microtubules.[11]
-
Cofactor: Adenosine 5'-triphosphate (ATP).[11]
-
Assay Plates: White, solid-bottom 384-well assay plates.
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 0.5 mM EDTA, 5 mM β-mercaptoethanol, 10 µM Taxol, 1 mg/mL BSA.
-
Test Compounds: Serial dilutions of small molecule inhibitors in 100% DMSO.
-
Reference Inhibitor: Sovilnesib (AMG-650) or BTB-1 for control.[11]
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101), containing ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Equipment: Multichannel pipettes, acoustic dispenser (optional), plate shaker, and a plate-reading luminometer.
Experimental Workflow Diagram
Caption: Workflow for the KIF18A ATPase inhibitor assay.
Step-by-Step Procedure
-
Compound Plating:
-
Prepare a serial dilution series for each test compound and the reference inhibitor in 100% DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of 100% DMSO (for 100% activity) or a known inhibitor at a saturating concentration (for 0% activity).
-
-
Enzyme Preparation and Addition:
-
Prepare a 2X working solution of KIF18A enzyme in Assay Buffer.
-
Add 2.5 µL of the 2X KIF18A solution to each well containing the compounds and DMSO.
-
Mix by shaking the plate for 1 minute and then incubate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a 2X Substrate/Cofactor solution containing microtubules and ATP in Assay Buffer. A final concentration of 0.1 mg/mL microtubules and 10 µM ATP is recommended.[11]
-
Initiate the ATPase reaction by adding 2.5 µL of the 2X Substrate/Cofactor solution to all wells. The final reaction volume is 5 µL.
-
Seal the plate, shake for 1 minute, and incubate at room temperature for 60 minutes.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
To stop the ATPase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.
-
Shake the plate for 1 minute and incubate for 40 minutes at room temperature.
-
To convert the generated ADP to ATP and produce a luminescent signal, add 10 µL of Kinase Detection Reagent to each well.
-
Shake the plate for 1 minute and incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.
-
Data Analysis
-
Calculate Percent Inhibition: The raw luminescence data (Relative Light Units, RLU) is used to calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_min_control) / (RLU_max_control - RLU_min_control))
-
RLU_inhibitor: Signal from wells with the test compound.
-
RLU_max_control: Average signal from DMSO/vehicle control wells (0% inhibition).
-
RLU_min_control: Average signal from high concentration reference inhibitor wells (100% inhibition).
-
-
Determine IC50 Value:
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic regression model (sigmoidal dose-response with variable slope).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of KIF18A ATPase activity.
-
Data Presentation
The potency of various inhibitors against KIF18A can be summarized for comparative analysis.
| Compound | Target | Assay Type | IC50 (nM) |
| Sovilnesib (AMG-650) | KIF18A | ATPase Activity Assay | 83 |
| BTB-1 | KIF18A | ATPase Activity Assay | 535 |
| KIF18A-IN-1 | KIF18A | ATPase Activity Assay | 260 |
| Test Compound A | KIF18A | ATPase Activity Assay | 15 |
| Test Compound B | KIF18A | ATPase Activity Assay | 150 |
Table 1: Example IC50 values for known reference compounds and hypothetical test compounds against KIF18A. Data for reference compounds are from Reaction Biology.[11]
Conclusion
The KIF18A ATPase activity assay is a powerful and reliable method for identifying and characterizing novel inhibitors. Its high-throughput compatibility makes it an ideal primary screen in drug discovery campaigns targeting chromosomally unstable cancers. By providing a quantitative measure of inhibitor potency (IC50), this assay enables the ranking of compounds and facilitates the selection of lead candidates for further preclinical development.[10][12] The continued discovery of potent and selective KIF18A inhibitors holds significant promise for developing new, targeted therapies for aggressive cancers.[1][9]
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. KIF18A - Wikipedia [en.wikipedia.org]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. Validate User [academic.oup.com]
- 7. Expression of KIF18A Is Associated with Increased Tumor Stage and Cell Proliferation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 10. ascopubs.org [ascopubs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Abstract 1756: A fully characterized KIF18A inhibitor with superior potency and good druggability ready for IND application | Cancer Research | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols: Live-Cell Imaging to Observe Chromosome Congression Defects with KIF18A-IN-12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing live-cell imaging to observe and quantify chromosome congression defects in cancer cells treated with KIF18A-IN-12, a small molecule inhibitor of the mitotic kinesin KIF18A.
Introduction
KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus-ends, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2][3][4] The precise alignment of chromosomes, a process known as chromosome congression, is vital for accurate chromosome segregation and the maintenance of genomic stability.[5] Dysregulation of this process can lead to chromosomal instability (CIN), a hallmark of many cancers.[6]
KIF18A inhibitors, such as this compound, represent a promising class of anti-cancer agents that selectively target the mitotic machinery of rapidly dividing cancer cells.[4] By inhibiting KIF18A, these compounds disrupt chromosome alignment, leading to prolonged mitotic arrest and subsequent cell death.[4] This makes KIF18A a compelling target for cancer therapy, particularly for tumors characterized by high levels of CIN.[6][7]
Live-cell imaging is a powerful technique to visualize and quantify the dynamic cellular processes of mitosis in real-time.[8][9][10] This protocol details the use of live-cell imaging to observe the phenotypic consequences of KIF18A inhibition by this compound on chromosome congression.
Signaling Pathway and Experimental Workflow
To understand the role of KIF18A in chromosome congression, it is important to visualize its signaling pathway. The following diagram illustrates the key components and their interactions.
References
- 1. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 2. The Kinesin-8 motor, Kif18A, Suppresses Kinetochore Movements to Control Mitotic Chromosome Alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. KIF18A promotes chromosome congression in cooperation with CENP-E downstream of CENP-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Live-cell imaging [protocols.io]
- 9. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Live Cell Imaging of Mitosis [jove.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming KIF18A-IN-12 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to KIF18A-IN-12 in cancer cell lines.
Troubleshooting Guide: this compound Resistance
Acquired resistance to this compound can arise from various molecular alterations. This guide provides potential causes and solutions to help researchers navigate these challenges.
Table 1: Troubleshooting this compound Resistance
| Observed Problem | Potential Cause | Suggested Solution | Key Experimental Validation |
| Gradual increase in IC50 value of this compound over time. | Altered Mitotic Checkpoints: Loss-of-function mutations or decreased expression of Spindle Assembly Checkpoint (SAC) components (e.g., MAD1, Rod) can reduce the cell's reliance on KIF18A for proper mitotic progression.[1] | - Combine this compound with drugs that target other cell cycle checkpoints (e.g., ATR or WEE1 inhibitors).- Screen for synergistic effects with other anti-mitotic agents that have a different mechanism of action. | - Western Blot: Analyze the expression levels of key SAC proteins.- Co-immunoprecipitation: Investigate the interaction of KIF18A with mitotic checkpoint proteins. |
| Complete lack of response to this compound in a previously sensitive cell line. | Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell.[2] | - Co-administer this compound with a P-gp inhibitor (e.g., verapamil or tariquidar).- Use a fluorescently labeled version of this compound to visualize cellular uptake and retention. | - Western Blot or qPCR: Measure the expression of P-gp (ABCB1) and other relevant ABC transporters.- Flow Cytometry: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess efflux activity. |
| Heterogeneous response to this compound within a cell population. | Clonal Evolution and Selection: Pre-existing subpopulations with inherent resistance mechanisms may be selected for during treatment. | - Perform single-cell cloning to isolate and characterize resistant clones.- Analyze genomic and transcriptomic profiles of resistant clones to identify novel resistance mechanisms. | - Single-cell sequencing: Identify genetic and transcriptional heterogeneity.- Cell Viability Assays: Determine the IC50 of this compound on isolated clones. |
| Reduced mitotic arrest and cell death despite on-target KIF18A inhibition. | Alterations in Spindle Dynamics: Changes in the expression or activity of other microtubule-associated proteins (e.g., HSET, EB1) can compensate for the loss of KIF18A function.[1] | - Investigate combination therapies with inhibitors of other motor proteins or microtubule-stabilizing/destabilizing agents. | - Immunofluorescence: Analyze spindle morphology and chromosome alignment.- Western Blot: Assess the expression of other key motor proteins. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the mitotic kinesin KIF18A. KIF18A plays a crucial role in regulating chromosome alignment at the metaphase plate during mitosis.[3] By inhibiting KIF18A, this compound disrupts this process, leading to prolonged mitotic arrest and subsequent cell death, particularly in cancer cells with high chromosomal instability (CIN).[2][4][5]
Q2: Why are chromosomally unstable (CIN) cancer cells more sensitive to this compound?
A2: Cancer cells with high CIN often have a weakened spindle assembly checkpoint (SAC) and are more reliant on proteins like KIF18A to ensure proper chromosome segregation.[1] This creates a "mitotic vulnerability" where the inhibition of KIF18A is selectively lethal to these cells while having a minimal effect on normal, chromosomally stable cells.[2][4]
Q3: My cells are showing resistance to this compound. What are the first steps I should take?
A3: First, confirm the resistance by performing a dose-response curve and calculating the IC50 value. Compare this to the parental, sensitive cell line. If resistance is confirmed, we recommend investigating the potential mechanisms outlined in the troubleshooting guide above, starting with checking for the expression of drug efflux pumps like P-glycoprotein and key spindle assembly checkpoint proteins.
Q4: Can I combine this compound with other anti-cancer agents?
A4: Yes, combination therapy is a promising strategy to overcome resistance and enhance efficacy. Based on the known resistance mechanisms, combining this compound with P-glycoprotein inhibitors or inhibitors of other cell cycle checkpoint proteins could be beneficial. Synergistic effects with other anti-mitotic agents are also being explored.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT or similar colorimetric assay.[6]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2-fold serial dilution of this compound in complete growth medium. A typical starting concentration is 10 µM.
-
Remove the medium from the cells and add 100 µL of the diluted this compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Normalize the data to the vehicle control and plot the percentage of cell viability against the log of the drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).[7]
-
Protocol 2: Western Blot Analysis for Resistance Markers
This protocol describes how to assess the protein levels of KIF18A, P-glycoprotein (P-gp), and key Spindle Assembly Checkpoint (SAC) proteins.
-
Lysate Preparation:
-
Culture sensitive and resistant cells to 80-90% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-20% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Rabbit anti-KIF18A (1:1000)
-
Mouse anti-P-glycoprotein (1:500)
-
Rabbit anti-MAD1 (1:1000)
-
Mouse anti-β-actin (1:5000, as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol details the procedure to investigate the interaction of KIF18A with other cellular proteins.[8][9][10]
-
Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
-
Pre-clearing Lysate (Optional):
-
Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with 2-5 µg of anti-KIF18A antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation and wash them three to five times with Co-IP lysis buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against KIF18A and the suspected interacting partners.
-
Visualizations
Caption: KIF18A signaling pathway and the effect of this compound.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Key mechanisms of resistance to this compound.
References
- 1. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. clyte.tech [clyte.tech]
- 8. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bitesizebio.com [bitesizebio.com]
Technical Support Center: Off-Target Effects of Small Molecule KIF18A Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating potential off-target effects of small molecule KIF18A inhibitors during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with KIF18A inhibitors?
A: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended target, KIF18A.[1][2] These unintended interactions are a concern because they can lead to ambiguous experimental results, cellular toxicity, or unforeseen side effects in a therapeutic context.[1] While many newer KIF18A inhibitors are designed for high selectivity, it is crucial to experimentally validate their specificity.[3][4]
Q2: My KIF18A inhibitor is showing a phenotype inconsistent with known KIF18A function. How do I determine if this is an off-target effect?
A: A multi-step approach is recommended to investigate unexpected phenotypes. First, perform a dose-response experiment to compare the potency of the inhibitor for the observed phenotype with its potency for KIF18A inhibition. A significant discrepancy may suggest an off-target effect.[1] Second, use a structurally unrelated KIF18A inhibitor. If the phenotype is not replicated, it is likely an off-target effect of your primary compound.[1] Finally, a rescue experiment by overexpressing KIF18A can be performed; if the phenotype is not reversed, it points towards the involvement of other targets.[1]
Q3: What are the standard methods to identify potential off-target proteins of my KIF18A inhibitor?
A: Several established methods can be employed for off-target profiling. In vitro kinase profiling against a broad panel of kinases is a standard approach to identify unintended inhibitory activity.[5][6][7] Proteomics-based approaches, such as chemical proteomics or thermal shift assays (CETSA), can identify direct binding partners of your compound in a cellular context.[2] Additionally, computational methods like molecular docking can predict potential off-target interactions based on structural similarities between proteins.[5][8]
Q4: My KIF18A inhibitor is causing significant cell toxicity at concentrations needed for on-target activity. How can I troubleshoot this?
A: To distinguish between on-target and off-target toxicity, a counter-screen in a cell line that does not express KIF18A can be informative. If toxicity persists, it is likely due to off-target effects.[1] Screening the compound against a panel of known toxicity-related targets, such as hERG or various cytochrome P450 enzymes, can also identify potential liabilities.[1][4] If the toxicity is suspected to be on-target, modulating KIF18A expression levels (e.g., via siRNA or CRISPR) should phenocopy the toxic effects.[1]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You are observing a cellular response that is not consistent with the known functions of KIF18A, such as defects in chromosome alignment during mitosis.[9]
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Effect | 1. Secondary Inhibitor Test: Treat cells with a structurally different KIF18A inhibitor. | If the unexpected phenotype is not observed, it is likely an off-target effect of the initial compound. |
| 2. Dose-Response Comparison: Compare the EC50 for the unexpected phenotype with the IC50 for KIF18A inhibition. | A significantly lower potency for the unexpected phenotype suggests it may be an off-target effect. | |
| 3. Target Rescue: Overexpress KIF18A in the presence of the inhibitor. | If the phenotype is not rescued, it indicates the involvement of an off-target protein. | |
| Experimental Artifact | Review and optimize the experimental protocol, including all controls. | Consistent results with appropriate controls will validate the observed phenotype. |
Issue 2: High Cellular Toxicity
Your KIF18A inhibitor is causing significant cytotoxicity at concentrations required to inhibit KIF18A.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Toxicity | 1. Counter-Screen: Test the inhibitor in a KIF18A knockout or knockdown cell line. | If toxicity persists in the absence of KIF18A, it is an off-target effect. |
| 2. Toxicity Panel Screening: Screen the compound against a panel of known toxicity targets (e.g., hERG, CYPs). | Identification of interactions with toxicity-related proteins will pinpoint the source of the off-target effect. | |
| On-Target Toxicity | KIF18A Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate KIF18A expression. | If KIF18A depletion phenocopies the observed toxicity, the effect is on-target. |
Quantitative Data Summary
The following tables provide templates for summarizing quantitative data from off-target profiling studies. Note: The data presented here is hypothetical and for illustrative purposes.
Table 1: Kinase Selectivity Profile of a Hypothetical KIF18A Inhibitor (Compound Y)
| Kinase | IC50 (nM) | Selectivity (Fold vs. KIF18A) |
| KIF18A (On-Target) | 15 | 1 |
| Kinesin Family Member A | >10,000 | >667 |
| Kinesin Family Member B | 850 | 57 |
| Aurora Kinase A | 2,500 | 167 |
| Polo-like Kinase 1 | >10,000 | >667 |
Table 2: Off-Target Binding Profile from Cellular Thermal Shift Assay (CETSA)
| Protein Hit | Thermal Shift (°C) | Putative Function |
| KIF18A (On-Target) | +4.2 | Mitotic Kinesin |
| Carbonic Anhydrase II | +2.1 | pH regulation |
| GSK3β | +1.5 | Kinase |
| Unidentified Protein | +1.8 | - |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a stock solution of the KIF18A inhibitor in DMSO. Create a dilution series to be used in the assay.
-
Kinase Panel: Utilize a commercial service or an in-house platform that offers a broad panel of recombinant human kinases (e.g., >300 kinases).
-
Assay Performance: The kinase activity is typically measured using an in vitro assay that quantifies the phosphorylation of a substrate. The assay is performed in the presence of a fixed concentration of ATP and varying concentrations of the inhibitor.
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control. For significant off-target "hits" (e.g., >50% inhibition at 1 µM), a full IC50 curve should be generated to determine the potency of the inhibitor against these unintended targets.[2]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Plate a relevant cell line and allow cells to adhere. Treat the cells with the KIF18A inhibitor at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
Heating Profile: Harvest the cells and resuspend them in a lysis buffer. Aliquot the cell lysate and heat the samples to a range of different temperatures.
-
Protein Precipitation and Detection: Centrifuge the heated samples to pellet the precipitated proteins. The soluble protein fraction is then analyzed by Western blot or mass spectrometry to detect the amount of soluble KIF18A and other proteins at each temperature.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of the inhibitor indicates direct binding. This can be used to confirm on-target engagement and identify novel off-target interactors.
Visualizations
Caption: On-target vs. potential off-target signaling of a KIF18A inhibitor.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Abstract 5637: A novel KIF18A inhibitor for targeting chromosomal instability in cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. shop.carnabio.com [shop.carnabio.com]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
Optimizing KIF18A-IN-12 solubility for in vitro assays
Welcome to the technical support center for KIF18A-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the mitotic kinesin KIF18A, with an IC50 value of 45.54 nM.[1] KIF18A is a motor protein crucial for regulating chromosome alignment at the metaphase plate during mitosis.[2][3] By inhibiting KIF18A, this compound disrupts proper chromosome segregation, leading to mitotic arrest and subsequent cell death in rapidly dividing cells.[2] This makes it a promising agent for cancer research, particularly in chromosomally unstable tumors that are highly dependent on KIF18A for proliferation.[4][5][6]
Q2: I'm observing precipitation of this compound in my cell culture medium. What are the common causes?
A2: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a frequent challenge. The primary causes include:
-
Low Aqueous Solubility: Many kinase inhibitors are hydrophobic and have limited solubility in aqueous environments.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound in the assay medium.
-
Improper Dissolution: The initial stock solution in an organic solvent like DMSO may not be completely dissolved.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous cell culture medium can cause the compound to precipitate out of solution due to the sudden change in solvent polarity.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Based on data for structurally similar KIF18A inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution. It is advisable to prepare a high-concentration stock (e.g., 10 mM) in 100% DMSO.
Q4: How should I store the this compound stock solution?
A4: To maintain the stability and activity of this compound, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For other KIF18A inhibitors, storage at -20°C for up to one month or at -80°C for up to six months is recommended.[1][7]
Troubleshooting Guide: Optimizing this compound Solubility
This guide provides a step-by-step approach to troubleshoot and optimize the solubility of this compound in your in vitro assays.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Data Summary
While specific solubility data for this compound is not publicly available, the following table provides typical solubility information for similar KIF18A inhibitors in common solvents. Note: These values are for guidance only, and the solubility of this compound should be determined experimentally.
| Solvent | Typical Solubility of KIF18A Inhibitors |
| DMSO | ≥ 80 mg/mL |
| Ethanol | Sparingly soluble |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Methodology:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If visible particulates remain, sonicate the tube in a water bath for 10-15 minutes.
-
Gentle warming to 37°C can also be applied to facilitate dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
Objective: To dilute the this compound DMSO stock into cell culture medium with minimal precipitation.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Methodology:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in pre-warmed medium if a large volume of working solution is needed.
-
For the final working solution, pre-warm the required volume of complete cell culture medium to 37°C.
-
To minimize "solvent shock," add the this compound DMSO stock dropwise to the pre-warmed medium while gently vortexing or swirling the tube.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Visually inspect the working solution for any signs of precipitation before adding it to your cells.
KIF18A Signaling in Mitosis
The following diagram illustrates the critical role of KIF18A in ensuring proper chromosome alignment during mitosis, the process targeted by this compound.
Caption: Role of KIF18A in mitosis and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
KIF18A-IN-12 stability in cell culture media
Welcome to the technical support center for KIF18A-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on ensuring the stability and activity of the inhibitor in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent inhibitor of the mitotic kinesin KIF18A, with an IC50 value of approximately 45.54 nM.[1] Its primary application is in cancer research, where it can be used to study the effects of KIF18A inhibition on cell division, particularly in chromosomally unstable cancer cells.[1]
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for maintaining the potency of this compound.
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO). For cell culture applications, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Storage: Store the DMSO stock solution in small, single-use aliquots to minimize freeze-thaw cycles. Stock solutions are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[2][3]
Q3: I am observing inconsistent or no biological effect with this compound in my cell-based assays. What could be the cause?
Inconsistent results with small molecule inhibitors like this compound are a common issue and can stem from several factors. The primary suspect is often compound degradation in the cell culture media, especially in experiments of longer duration (e.g., >24 hours). The stability of the inhibitor can be influenced by temperature (37°C), pH, and interactions with components in the media. It is also crucial to ensure that the final concentration of DMSO is not toxic to your specific cell line (typically ≤0.5%).
Q4: How can I determine the stability of this compound in my specific cell culture medium?
Since the stability of this compound in various cell culture media is not extensively documented in public literature, it is highly recommended to determine its stability empirically under your specific experimental conditions. A detailed protocol for a stability assay is provided in the "Experimental Protocols" section of this guide. This typically involves incubating the inhibitor in the cell culture medium at 37°C for different durations and then quantifying the remaining inhibitor concentration using an analytical method like LC-MS/MS.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues you may encounter when using this compound.
Problem: I am not observing the expected phenotype or inhibitory effect.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Experimental Protocols
Protocol: Stability Assessment of this compound in Cell Culture Media by LC-MS/MS
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.
1. Materials:
- This compound
- Your complete cell culture medium (including serum, if applicable)
- 37°C incubator with CO2 supply
- Sterile microcentrifuge tubes
- Analytical balance and appropriate solvents for stock solution preparation
- LC-MS/MS system
2. Procedure:
Caption: Experimental workflow for assessing this compound stability.
Data Presentation
The following table provides a template for summarizing your quantitative data from the stability assay.
| Time Point (Hours) | This compound Concentration (nM) | % Remaining |
| 0 | [Insert T=0 concentration] | 100% |
| 2 | [Insert concentration] | [Calculate %] |
| 4 | [Insert concentration] | [Calculate %] |
| 8 | [Insert concentration] | [Calculate %] |
| 24 | [Insert concentration] | [Calculate %] |
| 48 | [Insert concentration] | [Calculate %] |
| 72 | [Insert concentration] | [Calculate %] |
References
Addressing variability in cancer cell line sensitivity to KIF18A inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KIF18A inhibitors. The information is designed to address common challenges and questions arising from the observed variability in cancer cell line sensitivity to KIF18A inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of KIF18A inhibitors?
A1: KIF18A is a motor protein from the kinesin-8 family that plays a crucial role in regulating microtubule dynamics during mitosis, specifically ensuring proper chromosome alignment at the metaphase plate.[1] KIF18A inhibitors disrupt this function, leading to improper chromosome segregation, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and ultimately, programmed cell death (apoptosis) in sensitive cancer cells.[1] This targeted disruption of mitosis is particularly effective against rapidly dividing cancer cells.[1]
Q2: Why is there significant variability in sensitivity to KIF18A inhibitors across different cancer cell lines?
A2: The sensitivity of cancer cell lines to KIF18A inhibition is not uniform and is influenced by several factors. The primary determinant appears to be the presence of chromosomal instability (CIN).[2][3][4] Cells with high levels of CIN are particularly dependent on KIF18A to manage their chaotic mitoses and are therefore more vulnerable to its inhibition.[5][6] Other associated factors include:
-
TP53 Mutation Status: Sensitivity is enriched in cell lines with TP53 mutations.[2][3][4]
-
Genetic Alterations: Amplification of CCNE1 and alterations in BRCA1 have been linked to increased sensitivity.[2][3]
-
Spindle Assembly Checkpoint (SAC) and Anaphase-Promoting Complex/Cyclosome (APC/C) Activity: Cells with a weakened metaphase-to-anaphase transition, characterized by weak basal APC/C activity and persistent SAC signaling, are uniquely sensitive to KIF18A inhibition.[7]
-
Microtubule Dynamics: CIN cells often exhibit increased microtubule polymerization rates, which contributes to their dependence on KIF18A.[5]
Q3: What are the known biomarkers that predict sensitivity to KIF18A inhibitors?
A3: Several biomarkers are emerging as predictors of sensitivity to KIF18A inhibition. A combination of these features may provide a more robust prediction of response.[2]
| Biomarker | Association with Sensitivity | Cancer Types |
| Chromosomal Instability (CIN) | High CIN correlates with increased sensitivity.[2][3][4][5][6] | High-Grade Serous Ovarian Cancer (HGSOC), Triple-Negative Breast Cancer (TNBC)[2][3][4] |
| TP53 Mutation | Enriched sensitivity in mutant cell lines.[2][3][4] | HGSOC, TNBC[2][3][4] |
| CCNE1 Amplification | Associated with sensitivity.[2][3] | HGSOC, TNBC[2] |
| BRCA1 Alteration | Associated with sensitivity.[2][3] | HGSOC, TNBC[2] |
| Whole Genome Doubling (WGD) | A feature of CIN that correlates with sensitivity.[2] | Various |
| High Aneuploidy Score (AS) | A feature of CIN that correlates with sensitivity.[2] | Various |
Q4: Are KIF18A inhibitors cytotoxic to normal, non-cancerous cells?
A4: Preclinical studies suggest that KIF18A inhibitors have minimal detrimental effects on normal, healthy cells, including human bone marrow cells in culture.[2][3][4] This selectivity is attributed to the fact that KIF18A is largely dispensable for normal somatic cell division.[2][3] This provides a therapeutic window, potentially reducing the side effects commonly associated with other anti-mitotic agents like taxanes.[2]
Troubleshooting Guide
This guide addresses common experimental issues and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| High variability in cell viability readouts between replicates. | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| No significant difference in cell viability between control and KIF18A inhibitor-treated sensitive cell lines. | Incorrect inhibitor concentration. | Perform a dose-response curve to determine the optimal IC50 for your specific cell line and inhibitor lot. |
| Insufficient treatment duration. | Extend the treatment duration. Cell death following mitotic arrest can be delayed. A 96-hour to 6-day incubation is often required.[2][8] | |
| Cell line misidentification or contamination. | Authenticate your cell lines using STR profiling. Regularly test for mycoplasma contamination. | |
| A "sensitive" cell line (based on literature) shows resistance to the KIF18A inhibitor. | Development of acquired resistance. | Perform CRISPR-Cas9 screens to identify resistance pathways. Weakened APC/C activity is a known resistance mechanism to other SAC-targeting agents.[7] |
| Differences in experimental conditions. | Ensure your experimental protocol (e.g., media, serum concentration, cell passage number) aligns with the cited literature. | |
| P-glycoprotein (P-gp) mediated drug efflux. | Test for P-gp expression and consider co-treatment with a P-gp inhibitor to assess its role in resistance.[2] | |
| Difficulty in observing mitotic arrest after inhibitor treatment. | Asynchronous cell population. | Synchronize cells at the G1/S boundary before adding the inhibitor to enrich for cells entering mitosis during treatment. |
| Suboptimal time point for analysis. | Perform a time-course experiment to identify the peak of mitotic arrest for your cell line. |
Experimental Protocols
1. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of a KIF18A inhibitor on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the KIF18A inhibitor or DMSO as a vehicle control.
-
Incubate for 96 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the DMSO control and calculate IC50 values.
-
2. Western Blot Analysis for Mitotic and Apoptotic Markers
-
Objective: To assess the molecular effects of KIF18A inhibition on cell cycle and apoptosis.
-
Methodology:
-
Treat cells with the KIF18A inhibitor at a concentration around the IC50 for 24-48 hours.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
3. Immunofluorescence for Mitotic Spindle Analysis
-
Objective: To visualize the effects of KIF18A inhibition on mitotic spindle formation and chromosome alignment.
-
Methodology:
-
Grow cells on coverslips in a 24-well plate.
-
Treat with a KIF18A inhibitor for 24-48 hours.
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with 1% BSA in PBST.
-
Incubate with a primary antibody against α-tubulin to visualize microtubules.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain DNA with DAPI.
-
Mount coverslips on slides and image using a fluorescence microscope.
-
Signaling Pathways and Workflows
Caption: KIF18A signaling and the effects of its inhibition.
Caption: A typical experimental workflow for assessing KIF18A inhibitor efficacy.
Caption: Key factors determining sensitivity to KIF18A inhibition.
References
- 1. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 5. "Investigating Sensitivity and Resistance of Tumor Cells to KIF18A Inhi" by Anna Belongia [scholarworks.uvm.edu]
- 6. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 7. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Potential for KIF18A-IN-12 degradation by cellular enzymes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of the hypothetical small molecule inhibitor, KIF18A-IN-12, in cellular and in vitro systems.
Frequently Asked Questions (FAQs)
Q1: We are observing lower-than-expected potency or inconsistent results with this compound in our multi-day cell culture assays. Could compound degradation be a factor?
A1: Yes, inconsistent results and a loss of potency over time are common indicators of compound instability. Small molecules like this compound can be metabolized by enzymes present in cell cultures, particularly when using primary cells or cell lines with metabolic activity (e.g., HepG2). This degradation can lead to a decrease in the effective concentration of the active compound, resulting in diminished or variable biological effects.[1]
Q2: What are the primary cellular enzymes that could degrade this compound?
A2: The primary routes of metabolism for many small molecule inhibitors, especially kinase inhibitors, involve two phases of enzymatic reactions:
-
Phase I Metabolism: This typically involves the introduction or exposure of functional groups. The most important family of enzymes here is the Cytochrome P450 (CYP) superfamily , primarily located in the liver but also present in other tissues and some cell lines.[2][3][4] CYP3A4 is the predominant isoform involved in the metabolism of numerous anticancer agents.[3][4]
-
Phase II Metabolism: This involves the conjugation of the molecule with endogenous substances to increase water solubility and facilitate excretion. Key enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[5]
The potential metabolic fate of a small molecule inhibitor is illustrated below.
Q3: How can we experimentally determine if this compound is being metabolized?
A3: The most common approach is to perform an in vitro metabolic stability assay.[6][7] These assays involve incubating the compound with a preparation of metabolic enzymes and measuring the disappearance of the parent compound over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] The two most common systems are liver microsomes and hepatocytes.[10][11]
Q4: What is the difference between a liver microsomal stability assay and a hepatocyte stability assay?
A4:
-
Liver Microsomal Stability Assay: Uses subcellular fractions (microsomes) from the liver, which are rich in Phase I enzymes like CYPs.[5][11] This assay is cost-effective, high-throughput, and excellent for assessing Phase I metabolic liability. However, it lacks most Phase II enzymes and cellular context (e.g., transporters).[5]
-
Hepatocyte Stability Assay: Uses intact, cryopreserved primary liver cells. This is considered the "gold standard" for in vitro metabolism studies as it contains the full complement of Phase I and Phase II enzymes, cofactors, and transporters, more closely mimicking the in vivo environment.[10][11]
Troubleshooting Guide
Q5: We suspect this compound is unstable in our culture medium even before adding it to cells. How can we check this?
A5: You can test for chemical instability by incubating this compound in your complete cell culture medium (including serum) at 37°C and 5% CO₂ for the duration of your experiment. Collect aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.[1] A significant decrease in concentration indicates chemical instability in the medium itself.
Q6: How can we minimize the degradation of this compound during our cell-based experiments?
A6: To mitigate potential degradation, consider the following strategies:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in culture medium immediately before adding it to the cells.[1]
-
Replenish the Compound: For longer-term assays (>24 hours), consider replacing the medium with freshly prepared this compound solution every 24 hours to maintain a more consistent concentration.
-
Use Serum-Free Media (if possible): Serum contains esterases and other enzymes that can contribute to compound degradation. If your experimental design and cell line permit, using serum-free or low-serum medium can reduce this variable.[1]
Q7: Our initial in vitro stability assay shows this compound is rapidly metabolized. What are the next steps?
A7: If this compound shows high clearance, the next steps are typically:
-
Metabolite Identification: Analyze the samples from the stability assay to identify the major metabolites being formed. This provides crucial information to medicinal chemists about which parts of the molecule are susceptible to metabolism and can guide the design of more stable analogs.
-
CYP Reaction Phenotyping: Use recombinant human CYP enzymes to identify which specific CYP isoform(s) are responsible for the metabolism.[6] This is critical for predicting potential drug-drug interactions.[3][4]
Quantitative Data Summary
The metabolic stability of a compound is typically reported as half-life (t½) and intrinsic clearance (CLint). A shorter half-life and higher clearance rate indicate lower stability. Below are hypothetical data for this compound to illustrate typical results.
| System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Interpretation |
| Liver Microsomes | Human | 15 | 92.4 | High Clearance |
| Liver Microsomes | Mouse | 8 | 173.3 | Very High Clearance |
| Liver Microsomes | Rat | 11 | 126.0 | High Clearance |
| Hepatocytes | Human | 25 | 55.5 | Moderate-High Clearance |
| Hepatocytes | Rat | 18 | 77.0 | High Clearance |
Note: Clearance categories are generally defined as Low (<30), Moderate (30-70), and High (>70 µL/min/mg protein).
Experimental Protocols
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure to determine the metabolic stability of this compound.
1. Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with internal standard (for quenching reaction)
-
96-well incubation plates and analytical plates
2. Experimental Workflow:
3. Procedure:
-
Prepare a 1 µM working solution of this compound in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, the microsomal suspension (to a final concentration of 0.5 mg/mL), and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point for the reaction, but the first sample is taken immediately before this step.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Once all time points are collected, centrifuge the quench plate to pellet the precipitated protein.
-
Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural log (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the appropriate equations.
Troubleshooting Decision Tree
If you are facing issues with this compound, use the following decision tree to guide your investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of Cytochrome P450 Enzymes in the Metabolic Activation of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolism-related pharmacokinetic drug−drug interactions with tyrosine kinase inhibitors: current understanding, challenges and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 7. nuvisan.com [nuvisan.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. bioxpedia.com [bioxpedia.com]
- 10. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 11. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
Troubleshooting inconsistent results in KIF18A inhibition experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in KIF18A inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of KIF18A? A1: KIF18A is a motor protein from the kinesin-8 family that plays a crucial role during cell division (mitosis).[1][2] Its main function is to regulate the dynamics of microtubules at the kinetochore (the protein structure on a chromosome where spindle fibers attach).[3] By suppressing microtubule growth, KIF18A helps ensure that chromosomes align correctly at the metaphase plate, a critical step for proper chromosome segregation into daughter cells.[4][5]
Q2: How do KIF18A inhibitors work? A2: KIF18A inhibitors disrupt the motor activity of the KIF18A protein.[6] This interference prevents the proper alignment of chromosomes during metaphase, leading to a prolonged mitotic arrest.[4] The cell's safety mechanism, the spindle assembly checkpoint (SAC), remains activated.[4][7] This sustained arrest ultimately triggers programmed cell death, or apoptosis, selectively in rapidly dividing cells.[4][8]
Q3: Why are some cancer cells, particularly those with chromosomal instability (CIN), more sensitive to KIF18A inhibition? A3: Cancer cells with high chromosomal instability (CIN) have ongoing errors in chromosome segregation and are more dependent on proteins like KIF18A to successfully complete mitosis.[9][10] While normal, healthy cells can often divide without KIF18A, CIN-high cancer cells rely on it to manage their chaotic mitosis.[10][11] Inhibiting KIF18A in these vulnerable cells pushes them past a threshold, leading to mitotic catastrophe and cell death, creating a synthetic lethal interaction.[8][12][13] This provides a therapeutic window, killing cancer cells while having minimal effect on normal tissues.[12][14]
Q4: What are some common small-molecule inhibitors of KIF18A used in research? A4: Several selective KIF18A inhibitors have been developed and are used in preclinical research. Notable examples include AM-0277, AM-1882, Sovilnesib (AMG-650), VLS-1272, and BTB-1.[6][8][12][15][16] These compounds typically work by binding to an allosteric pocket on the KIF18A motor domain, inhibiting its ATPase activity in a microtubule-dependent manner.[8][16]
Troubleshooting Inconsistent Experimental Results
Q5: My cell viability assay shows highly variable IC50 values for the same KIF18A inhibitor. What could be the cause? A5: Inconsistent IC50 values can stem from several factors:
-
Cell Culture Conditions: High cell passage number can lead to genetic drift and altered sensitivity. Always use low-passage, authenticated cells. Ensure consistent seeding density, as this affects proliferation rates and inhibitor sensitivity.
-
Inhibitor Stability and Handling: Ensure the inhibitor is properly stored and that the solvent (e.g., DMSO) concentration is consistent and non-toxic across all wells. Prepare fresh dilutions from a stock solution for each experiment.
-
Assay Duration: The cytotoxic effects of mitotic arrest can be delayed. A 5-day or 6-day cell viability assay is often used to capture the full effect of KIF18A inhibition, as opposed to shorter 48- or 72-hour assays.[8][15]
-
Cell Line Doubling Time: The inhibitor's effect is mitosis-dependent. Slower-growing cell lines may require a longer treatment duration to show a significant reduction in viability.
Q6: I am not observing the expected increase in mitotic markers (e.g., phospho-histone H3) or apoptosis (e.g., cleaved PARP) after treatment. Why? A6: This could be due to several reasons:
-
Insufficient Inhibitor Concentration or Duration: The concentration may be too low, or the time point for analysis may be too early. Perform a dose-response and a time-course experiment. For example, western blot analysis can be performed at 24 and 48 hours post-treatment.[8]
-
Cell Line Resistance: The cell line you are using may not be dependent on KIF18A for proliferation. KIF18A dependency is strongly correlated with chromosomal instability (CIN).[9][17] Consider testing your inhibitor on a known sensitive positive control cell line, such as OVCAR-3 or BT-549.[8]
-
Inactive Compound: Verify the activity of your inhibitor. If possible, test its ability to inhibit KIF18A's ATPase activity in a biochemical assay.[5][18]
-
Protein Harvest and Detection: Ensure your protein extraction and western blotting procedures are optimized for the specific markers. Phospho-proteins can be labile, and mitotic cells may detach from the plate, so be sure to collect both adherent and floating cells for analysis.
Q7: My immunofluorescence staining for spindle morphology shows high background or is difficult to interpret. How can I improve it? A7: High-quality immunofluorescence requires careful optimization:
-
Antibody Validation: The single most critical step is to validate your primary antibody. Use a different antibody targeting a separate epitope or, ideally, confirm specificity using cells with KIF18A knocked down (siRNA) or knocked out (CRISPR) to ensure the signal is lost.[8][19]
-
Fixation and Permeabilization: The choice of fixation agent can impact epitope recognition. 4% formaldehyde is a common choice, followed by permeabilization with Triton X-100.[20] Methanol fixation can sometimes yield different results and may be worth testing.
-
Blocking: Insufficient blocking can cause high background. Use a blocking buffer containing 5% normal serum from the same species as your secondary antibody for at least 60 minutes.[20]
-
Antibody Dilution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.
Q8: I suspect my inhibitor is causing off-target effects. How can I confirm the observed phenotype is due to KIF18A inhibition? A8: Confirming on-target activity is crucial.
-
Genetic Knockdown: The gold standard is to compare the inhibitor's phenotype to that caused by siRNA- or shRNA-mediated knockdown of KIF18A. A close phenocopy (e.g., similar effects on mitotic arrest, multipolar spindle formation, and cell viability) provides strong evidence for on-target activity.[8][13]
-
Use Structurally Different Inhibitors: Test another well-validated KIF18A inhibitor with a different chemical scaffold. If both compounds produce the same biological effects, it is more likely that the phenotype is due to KIF18A inhibition.
-
Selectivity Profiling: Some inhibitors have known off-target activities against other kinesins (like KIF19A) or may directly interfere with microtubule polymerization at high concentrations.[6][8] Be aware of the selectivity profile of your specific inhibitor and use it at the lowest effective concentration.
Quantitative Data Summary
Table 1: Inhibitory Activity of Selected KIF18A Inhibitors This table summarizes the half-maximal inhibitory concentration (IC50) of various small molecules against the microtubule-stimulated ATPase activity of the KIF18A motor domain.
| Inhibitor | KIF18A ATPase IC50 | Reference |
| AM-1882 | < 0.003 µM | [8] |
| AM-0277 | 0.004 µM | [8] |
| Sovilnesib | 41.3 nM | [21] |
| Compound 3 | 8.2 nM | [21] |
| BTB-1 | ~5 µM | [6] |
Table 2: Cell Viability IC50 Values for KIF18A Inhibitor AM-1882 This table shows the differential sensitivity of various cancer cell lines to the KIF18A inhibitor AM-1882 in a 5-day cell viability assay. Sensitivity is often correlated with the degree of chromosomal instability.
| Cell Line | Cancer Type | KIF18A Sensitivity | 5-Day Viability IC50 (µM) | Reference |
| OVCAR-3 | Ovarian | Sensitive | 0.015 | [15] |
| MDA-MB-157 | Breast | Sensitive | 0.024 | [15] |
| HCC1806 | Breast | Sensitive | 0.026 | [15] |
| DLD1 | Colon | Intermediate | 0.103 | [15] |
| HCT116 | Colon | Resistant | > 1 | [15] |
| MCF7 | Breast | Resistant | > 1 | [15] |
| RPE1 | Non-transformed | Resistant | > 1 | [15] |
Visual Diagrams and Workflows
KIF18A Signaling and Inhibition Pathway
Caption: KIF18A's role in mitosis and the mechanism of its inhibition.
General Experimental Workflow
Caption: Standard workflow for characterizing a KIF18A inhibitor.
Troubleshooting Logic for Inconsistent Viability Data
Caption: A decision tree for troubleshooting inconsistent cell viability results.
Detailed Experimental Protocols
Cell Viability (MTT or Equivalent) Assay
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) to ensure they remain in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 2X serial dilution of the KIF18A inhibitor in culture medium. Also prepare a vehicle control (e.g., 0.1% DMSO) medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the appropriate inhibitor dilution or vehicle control.
-
Incubation: Incubate the plates for 5-6 days in a humidified incubator at 37°C and 5% CO2.[8][15]
-
Assay: On the final day, add the viability reagent (e.g., MTT, or a luminescent reagent like CellTiter-Glo®) according to the manufacturer’s instructions.
-
Data Analysis: Read the absorbance or luminescence on a plate reader. Normalize the data to the vehicle control wells and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value using a non-linear regression (four-parameter) curve fit.
Western Blot for Mitotic Markers
-
Cell Lysis: Seed cells in 6-well plates and treat with the desired concentration of KIF18A inhibitor or vehicle control for 24-48 hours. Collect both floating and adherent cells by scraping in ice-cold PBS. Pellet cells by centrifugation.
-
Protein Extraction: Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-15% polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Rabbit anti-KIF18A (e.g., Novus Biologicals NB100-57518)
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Rabbit anti-Cyclin B1
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-Actin (loading control)
-
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][19]
Immunofluorescence for Spindle Morphology
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate. Allow them to adhere and grow to 50-70% confluency.
-
Treatment: Treat cells with the KIF18A inhibitor or vehicle for the desired time (e.g., 24 hours).
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.[20]
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes.[20]
-
Blocking: Wash three times with PBS. Block with 1X PBS / 5% normal goat serum / 0.3% Triton X-100 for 60 minutes.[20]
-
Primary Antibody Incubation: Dilute primary antibodies in antibody dilution buffer (1X PBS / 1% BSA / 0.3% Triton X-100) and incubate on the coverslips overnight at 4°C.[20] Recommended antibodies:
-
Mouse anti-α-Tubulin (for spindle microtubules)
-
Rabbit anti-γ-Tubulin or anti-Pericentrin (for centrosomes/spindle poles)[22]
-
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorochrome-conjugated secondary antibodies (e.g., Goat anti-Mouse Alexa Fluor 488, Goat anti-Rabbit Alexa Fluor 594) for 1-2 hours at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain DNA with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or high-resolution widefield fluorescence microscope. Analyze mitotic cells for phenotypes such as chromosome misalignment, multipolar spindles, and spindle length.[9][22]
References
- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kif18A uses a microtubule binding site in the tail for plus-end localization and spindle length regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. embopress.org [embopress.org]
- 8. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromosomally unstable tumor cells specifically require KIF18A for proliferation | bioRxiv [biorxiv.org]
- 10. volastratx.com [volastratx.com]
- 11. ascopubs.org [ascopubs.org]
- 12. kuickresearch.com [kuickresearch.com]
- 13. Abstract 4965: Targeting the mitotic kinesin, KIF18A, in chromosomally unstable cancers | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 15. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. KIF18A antibody (19245-1-AP) | Proteintech [ptglab.com]
- 20. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating KIF18A-IN-12's selectivity for KIF18A over other kinesin motors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of a KIF18A inhibitor, using the well-characterized molecule VLS-1272 as a reference. The document outlines the inhibitor's performance against other kinesin motors, supported by experimental data, and provides detailed methodologies for the key experiments cited.
KIF18A-IN-12: Assessing Selectivity for the Kinesin Motor KIF18A
The development of specific inhibitors for individual kinesin motor proteins is a critical area of research, particularly in oncology. KIF18A, a member of the kinesin-8 family, plays a crucial role in regulating microtubule dynamics during mitosis. Its inhibition presents a promising therapeutic strategy for cancers characterized by chromosomal instability. This guide focuses on the validation of the selectivity of KIF18A inhibitors, with VLS-1272 serving as a prime example of a highly selective compound.
Data Presentation: Kinesin Selectivity Profile of VLS-1272
The following table summarizes the inhibitory activity of VLS-1272 against a panel of human kinesin motors. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency.
| Kinesin Motor | IC50 (nM) | Selectivity over KIF18A (Fold) |
| KIF18A (Human) | 41 | 1 |
| KIF19 | 280 | ~7 |
| KIF11/Eg5 | >100,000 | >2439 |
| KIF18B | >100,000 | >2439 |
| KIFC1 | >100,000 | >2439 |
Data sourced from publicly available information on VLS-1272.[1][2]
As the data indicates, VLS-1272 is a potent inhibitor of human KIF18A with an IC50 of 41 nM.[1][2] In contrast, it shows significantly less activity against other kinesin motors. For instance, there was no inhibition of KIF11/Eg5, KIF18B, or KIFC1 at concentrations up to 100 µM.[1][2] The IC50 value against KIF19 was determined to be 280 nM, demonstrating a notable degree of selectivity for KIF18A.[1][2]
Experimental Protocols
The determination of an inhibitor's selectivity profile is paramount in drug discovery. The following section details the methodology for a common and robust assay used to quantify the inhibitory activity of compounds against kinesin motors.
Microtubule-Stimulated ATPase Activity Assay
The primary mechanism of action for many kinesin inhibitors is the interference with their ATPase activity, which is essential for their motor function. The microtubule-stimulated ATPase assay is a fundamental method to assess the potency and selectivity of such inhibitors.
Objective: To measure the rate of ATP hydrolysis by a kinesin motor in the presence of microtubules and varying concentrations of an inhibitor to determine the IC50 value.
Principle: Kinesin motors hydrolyze ATP to ADP and inorganic phosphate (Pi) to power their movement along microtubules. The rate of this reaction is significantly stimulated by the presence of microtubules. The assay measures the amount of ADP produced over time, which is inversely proportional to the inhibitory activity of the compound being tested. A common method for detecting ADP is the ADP-Glo™ Kinase Assay, which is a luminescence-based assay that quantifies the amount of ADP produced in a kinase reaction.
Materials:
-
Purified recombinant human kinesin motor proteins (e.g., KIF18A, KIF11/Eg5, KIF18B, KIFC1, KIF19)
-
Paclitaxel-stabilized microtubules
-
ATP
-
Test inhibitor (e.g., this compound/VLS-1272) dissolved in DMSO
-
Assay buffer (e.g., PIPES-based buffer with MgCl2 and EGTA)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, the specific kinesin motor protein, and paclitaxel-stabilized microtubules.
-
Assay Plate Setup:
-
Add a small volume of the serially diluted inhibitor or DMSO (as a vehicle control) to the wells of the 384-well plate.
-
Initiate the reaction by adding the kinesin/microtubule reaction mixture to each well.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to terminate the enzymatic reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal in each well using a plate reader. The light output is directly proportional to the amount of ADP produced.
-
Data Analysis:
-
Normalize the data by setting the luminescence from the DMSO control wells as 100% activity and the background (no enzyme) as 0% activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
-
Selectivity Determination: Repeat the assay for each kinesin motor in the panel. The selectivity is then calculated by dividing the IC50 value for the off-target kinesin by the IC50 value for the primary target (KIF18A).
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: KIF18A's role in mitosis and its inhibition.
Caption: Workflow for ATPase-based selectivity assay.
References
Comparative analysis of KIF18A inhibitors in CIN-high versus CIN-low cancer cells
For Researchers, Scientists, and Drug Development Professionals
The kinesin motor protein KIF18A has emerged as a promising therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). This guide provides a comparative analysis of the performance of various KIF18A inhibitors in cancer cell lines with high and low levels of CIN, supported by experimental data and detailed methodologies.
Introduction to KIF18A and Chromosomal Instability
KIF18A, a member of the kinesin-8 family, is a plus-end directed motor protein that plays a crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface.[1][2] Its primary function is to control chromosome oscillations during mitosis, ensuring their proper alignment at the metaphase plate.[1][2]
Chromosomal instability is a hallmark of many cancers and is characterized by a high rate of gain or loss of whole or large portions of chromosomes during cell division.[3] While this instability can drive tumor evolution, it also creates a unique vulnerability. Cancer cells with high CIN (CIN-high) are often more dependent on proteins that regulate mitosis, such as KIF18A, for their survival and proliferation.[4] This dependency provides a therapeutic window for selectively targeting CIN-high cancer cells while sparing healthy, chromosomally stable (CIN-low) cells.[5]
Inhibition of KIF18A's ATPase activity disrupts its motor function, leading to severe chromosome congression defects, prolonged mitotic arrest, and ultimately, apoptotic cell death, preferentially in CIN-high cancer cells.[6][7]
Comparative Efficacy of KIF18A Inhibitors
Several small molecule inhibitors of KIF18A are currently in preclinical and clinical development. Their efficacy is predominantly evaluated based on their ability to selectively inhibit the proliferation of CIN-high cancer cells. The following tables summarize the available quantitative data for some of these inhibitors.
| Table 1: Inhibitor Potency Against KIF18A ATPase Activity | |
| Inhibitor | IC50 (nM) |
| ATX-295 | 16[8] |
| VLS-1272 | 41 (human)[6] |
| Table 2: Anti-proliferative Activity (IC50) of KIF18A Inhibitors in CIN-High vs. CIN-Low Cancer Cell Lines | |||
| Inhibitor | Cell Line | CIN Status | IC50 (µM) |
| ATX-295 | OVCAR-3 | High | Dose-dependent inhibition |
| HCC1187 | High | Dose-dependent inhibition | |
| A2780 | Low | No significant effect | |
| CAL51 | Low | No significant effect | |
| VLS-1272 | OVCAR-3 | High | Not specified |
| JIMT-1 | High | Not specified | |
| HCC15 | High | Not specified | |
| CAL51 | Low | Limited efficacy[3] | |
| ATX-21020 | OVCAR-3 | High | Annexin V induction |
| A2780 | Low | No Annexin V induction |
Note: Comprehensive, directly comparable IC50 data across a wide panel of CIN-high and CIN-low cell lines for all inhibitors is not consistently available in the public domain. The data presented is based on available preclinical findings.
Signaling Pathways and Experimental Workflows
KIF18A Signaling Pathway in Mitosis
The following diagram illustrates the central role of KIF18A in ensuring proper chromosome segregation during mitosis and the consequences of its inhibition in CIN-high cancer cells.
Caption: KIF18A's role in mitosis and the effect of its inhibition.
Experimental Workflow for Assessing KIF18A Inhibitor Efficacy
The following diagram outlines a typical experimental workflow to evaluate the efficacy and selectivity of KIF18A inhibitors.
Caption: A typical workflow for evaluating KIF18A inhibitors.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from commercially available luminescent cell viability assays.[9][10][11]
-
Cell Seeding: Seed cancer cells (both CIN-high and CIN-low) in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the KIF18A inhibitor in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of the inhibitor.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis by flow cytometry.[12][13][14][15][16]
-
Cell Culture and Treatment: Plate cells and treat with the KIF18A inhibitor at the desired concentration and for the appropriate duration (e.g., 48-72 hours).
-
Cell Harvesting:
-
Collect the culture medium containing detached (apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing cell cycle distribution by flow cytometry.[17][18][19][20]
-
Cell Culture and Treatment: Culture cells and treat with the KIF18A inhibitor for the desired time.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of mitotic arrest.
-
Conclusion
The available preclinical data strongly support the therapeutic strategy of targeting KIF18A in CIN-high cancers.[21] KIF18A inhibitors demonstrate potent and selective anti-proliferative and pro-apoptotic activity in cancer cells with high chromosomal instability, while having minimal effects on CIN-low or normal cells.[3][8] This selectivity suggests a potentially favorable therapeutic window. As more clinical data becomes available for inhibitors like ATX-295 and sovilnesib, the clinical utility of this targeted approach will become clearer.[22][23] The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of novel KIF18A inhibitors in the context of CIN status.
References
- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Accent Therapeutics Presents New Preclinical Data on Lead Clinical Programs ATX-295 and ATX-559 at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ATX-295 targets whole-genome doubled ovarian and TNBC models | BioWorld [bioworld.com]
- 9. OUH - Protocols [ous-research.no]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. protocols.io [protocols.io]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. medicine.uams.edu [medicine.uams.edu]
- 21. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Accent Therapeutics starts dosing in trial of KIF18A inhibitor [clinicaltrialsarena.com]
- 23. volastratx.com [volastratx.com]
KIF18A Inhibition: A Fork in the Road to Cell Death – Apoptosis or Mitotic Catastrophe?
For researchers and drug development professionals, understanding the precise mechanism of cell death induced by a novel therapeutic agent is paramount. The kinesin motor protein KIF18A has emerged as a promising target in oncology, particularly for chromosomally unstable (CIN) cancers. Small molecule inhibitors of KIF18A, such as KIF18A-IN-12, have demonstrated potent anti-tumor activity, but a key question remains: do these inhibitors trigger apoptosis, mitotic catastrophe, or a combination of both? This guide provides a detailed comparison of these cell death mechanisms in the context of KIF18A inhibition, supported by experimental data and protocols.
Inhibition of the mitotic kinesin KIF18A in cancer cells, particularly those exhibiting chromosomal instability, leads to a cascade of events culminating in cell death. The primary mechanism initiated by KIF18A inhibitors is a prolonged delay in mitosis. This occurs because KIF18A is crucial for the proper alignment of chromosomes at the metaphase plate; its inhibition activates the spindle assembly checkpoint (SAC), arresting the cell in mitosis[1][2][3]. The ultimate fate of the cell following this mitotic arrest is a critical determinant of the therapeutic efficacy of KIF18A inhibitors.
The evidence strongly suggests that KIF18A inhibition primarily induces mitotic catastrophe that subsequently leads to apoptosis . Mitotic catastrophe is not a distinct cell death pathway but rather an on-pathway event to cell death, characterized by aberrant mitosis. In the context of KIF18A inhibition, this manifests as prolonged mitotic arrest and catastrophic mitotic errors[3]. This aberrant mitosis then triggers the intrinsic apoptotic pathway.
Comparative Analysis of Cell Fate
| Feature | Apoptosis | Mitotic Catastrophe | KIF18A Inhibition |
| Initiating Event | Extrinsic or intrinsic signals (e.g., DNA damage, growth factor withdrawal) | Failed mitosis due to mechanical or regulatory errors | Inhibition of KIF18A motor function leading to improper chromosome alignment |
| Morphological Hallmarks | Cell shrinkage, membrane blebbing, chromatin condensation, formation of apoptotic bodies | Formation of giant, multinucleated cells, micronuclei[4] | Multipolar spindles, centrosome fragmentation, micronucleation[2][3] |
| Biochemical Markers | Caspase activation (e.g., cleaved caspase-3), PARP cleavage[5], cytochrome c release | Often precedes the activation of apoptotic or necrotic markers | Increased levels of cleaved PARP, increased Annexin V staining, degradation of MCL-1[2][6] |
| Cell Cycle Phase | Can occur at any phase | Occurs during or after a failed mitosis | Prolonged mitotic arrest (G2/M phase)[2][6] |
| Ultimate Outcome | Programmed cell death with minimal inflammation | Can lead to apoptosis, necrosis, or senescence | Cell death, primarily through apoptosis[2][6][7] |
Experimental Evidence for Apoptosis Induction by KIF18A Inhibitors
Multiple studies have demonstrated the induction of apoptosis following treatment with KIF18A inhibitors in sensitive cancer cell lines.
-
Western Blot Analysis: Treatment of cancer cell lines with KIF18A inhibitors leads to a notable increase in the levels of cleaved poly (ADP-ribose) polymerase (cl-PARP), a well-established marker of apoptosis[2]. Concurrently, an increase in the G2/M marker cyclin B1 is observed, confirming mitotic arrest[2]. Some studies also show a decrease in the pro-survival protein MCL-1, which is known to act as a timer for death in mitosis following SAC activation[2].
-
Annexin V Staining: Flow cytometry analysis using Annexin V, which detects the externalization of phosphatidylserine during early apoptosis, shows a significant increase in stained cells upon treatment with KIF18A inhibitors like ATX020[6].
-
Cell Cycle Analysis: Analysis of DNA content by flow cytometry reveals a significant increase in the sub-G1 population in cells treated with KIF18A inhibitors, which is indicative of DNA fragmentation and apoptotic cell death[8].
Distinguishing Apoptosis from Mitotic Catastrophe Experimentally
To dissect the interplay between mitotic catastrophe and apoptosis upon KIF18A inhibition, a combination of imaging and biochemical assays is recommended.
Experimental Workflow:
Figure 1. Experimental workflow to differentiate apoptosis and mitotic catastrophe.
Detailed Methodologies:
-
Live-Cell Imaging:
-
Objective: To visualize the dynamics of mitosis and identify catastrophic events in real-time.
-
Protocol: Seed cells expressing a fluorescent histone marker (e.g., H2B-GFP) and a tubulin marker (e.g., mCherry-tubulin) in a glass-bottom dish. Treat with this compound or a vehicle control. Acquire images every 15-30 minutes for 48-72 hours using a confocal or high-content imaging system. Analyze the duration of mitosis, chromosome alignment, and the formation of micronuclei or multinucleated cells.
-
-
Immunofluorescence for Key Markers:
-
Objective: To visualize the cellular localization of mitotic and apoptotic proteins.
-
Protocol: Culture cells on coverslips and treat with this compound. At desired time points, fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 1% BSA. Incubate with primary antibodies against phospho-histone H3 (a mitotic marker), α-tubulin (to visualize spindles), and cleaved caspase-3 (an apoptosis marker). Follow with fluorescently labeled secondary antibodies and a DNA stain like DAPI. Image using a fluorescence microscope.
-
-
Flow Cytometry for Apoptosis and Cell Cycle:
-
Objective: To quantify the percentage of apoptotic cells and analyze cell cycle distribution.
-
Protocol: Treat cells with this compound. Harvest both adherent and floating cells. For apoptosis analysis, stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and analyze by flow cytometry. For cell cycle analysis, fix cells in 70% ethanol, treat with RNase A, and stain with PI. Analyze the DNA content to determine the percentage of cells in G1, S, G2/M, and sub-G1 phases.
-
KIF18A Signaling and Inhibition Pathway
The primary role of KIF18A is to suppress the dynamic instability of kinetochore microtubules, thereby promoting the precise alignment of chromosomes at the metaphase plate.
References
- 1. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Mitotic Catastrophe Occurs in the Absence of Apoptosis in p53-Null Cells with a Defective G1 Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. faseb.scienceconnect.io [faseb.scienceconnect.io]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Achilles' Heel of Unstable Tumors: A Guide to Biomarkers for KIF18A-IN-12 Therapy
The selective targeting of chromosomally unstable cancer cells represents a promising frontier in oncology. KIF18A-IN-12 and similar inhibitors of the mitotic kinesin KIF18A are at the forefront of this strategy, demonstrating potent anti-tumor activity in preclinical models characterized by a specific genomic scar: whole-genome doubling (WGD). This guide provides a comprehensive comparison of KIF18A inhibitor performance against alternative therapies, supported by experimental data, and details the methodologies for identifying predictive biomarkers to guide their clinical application.
KIF18A is a motor protein essential for the proper alignment of chromosomes during cell division.[1][2] While largely dispensable in healthy cells, cancer cells that have undergone whole-genome doubling—a state of high chromosomal instability (CIN)—become critically dependent on KIF18A to manage their chaotic mitosis.[3][4] Inhibition of KIF18A in these vulnerable cells leads to mitotic catastrophe and selective cell death, offering a promising therapeutic window.[3][5]
Predictive Biomarkers for KIF18A Inhibitor Response
The leading biomarker for predicting sensitivity to KIF18A inhibitors is Whole-Genome Doubling (WGD) . WGD is a significant event in tumorigenesis where a cell fails to divide after replicating its DNA, resulting in a tetraploid state that fuels chromosomal instability.[3][6] Tumors with a WGD signature have consistently shown heightened sensitivity to KIF18A inhibition.
Other genomic features associated with CIN and KIF18A dependency include:
-
High Aneuploidy Score (AS): A measure of the number of chromosome arm-level gains and losses.
-
TP53 Mutation Status: Loss-of-function mutations in the TP53 tumor suppressor gene are frequently co-occurrent with CIN and WGD.[5]
-
High Fraction Genome Altered (FGA): The proportion of the genome affected by copy number alterations.[7]
Performance of KIF18A Inhibitors: A Comparative Analysis
KIF18A inhibitors, such as ATX-295 (a clinical candidate from Accent Therapeutics), show marked selectivity and efficacy in cancer models harboring WGD. Preclinical studies demonstrate that these inhibitors are significantly more potent in WGD-positive (WGD+) cell lines compared to their WGD-negative (WGD-) counterparts.
In Vitro Sensitivity of Ovarian Cancer Cell Lines to KIF18A Inhibition
| Cell Line | KIF18A Inhibitor | WGD Status | IC50 (nM) |
| OVCAR-3 | ATX-295 Tool Compound | Positive | 18 |
| Kuramochi | ATX-295 Tool Compound | Positive | 29 |
| OVCAR-8 | ATX-295 Tool Compound | Positive | 35 |
| A2780 | ATX-295 Tool Compound | Negative | >1000 |
| OVK18 | ATX-295 Tool Compound | Negative | >1000 |
This table summarizes the half-maximal inhibitory concentration (IC50) of an Accent Therapeutics KIF18A tool compound in a panel of ovarian cancer cell lines with known WGD status. Data derived from preclinical presentations.[8][9]
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
The superior efficacy in WGD+ tumors translates to in vivo models. In a mouse clinical trial using a panel of ovarian cancer PDX models, the KIF18A inhibitor ATX-295 demonstrated robust anti-tumor responses, with the majority of responding tumors being WGD-positive.
| PDX Model Cohort | Treatment | Response Rate (Stasis or Better) | WGD Status of Responders |
| Ovarian Cancer | ATX-295 (30 mg/kg BID) | 61% | 73% WGD-Positive |
This table shows the response rate of ovarian cancer PDX models to ATX-295 treatment. Notably, all models exhibiting deep regression were WGD-positive.[8][9]
Comparison with Alternative Therapies
The primary alternatives for treating CIN-high cancers like high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC) include taxanes (e.g., paclitaxel) and PARP inhibitors.
| Therapy Class | Mechanism of Action | Biomarker for Response | Key Limitations |
| KIF18A Inhibitors | Induce mitotic catastrophe in CIN-high cells by inhibiting chromosome alignment. | Whole-Genome Doubling (WGD) | Emerging resistance mechanisms. |
| Taxanes (e.g., Paclitaxel) | Stabilize microtubules, leading to mitotic arrest in all dividing cells. | Proliferation rate | Lack of cancer cell selectivity, neurotoxicity, myelosuppression.[5] |
| PARP Inhibitors | Target defects in DNA damage repair, particularly in cells with BRCA1/2 mutations. | BRCA1/2 mutations, Homologous Recombination Deficiency (HRD) | Efficacy largely limited to HRD-positive tumors. |
KIF18A inhibitors offer a key advantage over traditional anti-mitotics like paclitaxel by selectively targeting cancer cells with high CIN, potentially leading to a wider therapeutic window and reduced toxicity to healthy, proliferating cells.[2][5]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying biology and experimental strategies, the following diagrams illustrate the KIF18A signaling pathway and a typical workflow for biomarker validation.
Caption: KIF18A's role in suppressing microtubule dynamics in chromosomally unstable cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. mdpi.com [mdpi.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KIF18A in HCC Metastasis: Dual Role in Anoikis Resistance and Chromosome Instability | bioRxiv [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-proliferative Effects of KIF18A and Eg5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-cancer drug development, mitotic kinesins have emerged as promising therapeutic targets due to their critical roles in cell division. This guide provides a detailed comparison of the anti-proliferative effects of inhibitors targeting two such kinesins: Kinesin Family Member 18A (KIF18A) and Eg5 (also known as KIF11 or KSP). While specific data for a compound designated "KIF18A-IN-12" is not publicly available, this comparison will utilize data from other potent and selective KIF18A inhibitors as a representative class, juxtaposed with the well-characterized effects of various Eg5 inhibitors.
Executive Summary
Both KIF18A and Eg5 inhibitors effectively halt cell proliferation by disrupting mitosis, albeit through distinct mechanisms. Eg5 inhibitors cause the formation of characteristic monopolar spindles, leading to mitotic arrest and subsequent apoptosis.[1] KIF18A inhibitors, on the other hand, disrupt chromosome alignment at the metaphase plate, which also triggers the spindle assembly checkpoint, leading to mitotic arrest and cell death.[2] A key differentiator is the potential for KIF18A inhibitors to selectively target cancer cells with chromosomal instability (CIN), a common feature of many aggressive tumors, while sparing healthy, rapidly dividing cells.[3][4][5] This suggests a potentially wider therapeutic window for KIF18A inhibitors compared to some classical anti-mitotic agents.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various KIF18A and Eg5 inhibitors across different cancer cell lines, providing a quantitative measure of their anti-proliferative potency.
Table 1: Anti-proliferative Activity of KIF18A Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| ATX020 | OVCAR-3 | Ovarian Cancer | 0.053[6] |
| ATX020 | OVCAR-8 | Ovarian Cancer | 0.54[6] |
| KIF18A-IN-3 | - | - | 0.061 (enzymatic assay) |
| KIF18A-IN-4 | OVCAR-3 | Ovarian Cancer | 6.35 (EC50, mitotic index) |
| AMG 650 | - | - | 0.048 (enzymatic assay)[4] |
Table 2: Anti-proliferative Activity of Eg5 Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Monastrol | Various | - | ~50-60 (cell-based)[7] |
| (S)-Monastrol | - | - | 1.7 (enzymatic assay)[7] |
| S-trityl-l-cysteine (STLC) | HeLa | Cervical Cancer | 0.7 (mitotic arrest)[8] |
| K858 | HCT116 | Colorectal Cancer | Potent antitumor activity in xenografts |
| LY2523355 | Various | Various | Potent in vitro and in vivo activity[4] |
| YL001 | Various | Various | Strong antiproliferative activity[1] |
Mechanism of Action and Cellular Phenotypes
The distinct mechanisms of KIF18A and Eg5 inhibitors lead to different cellular phenotypes upon treatment, which can be visualized through immunofluorescence microscopy.
KIF18A Inhibition
KIF18A is a plus-end directed motor protein crucial for the precise alignment of chromosomes at the metaphase plate.[2] Inhibition of KIF18A leads to hyper-oscillations of chromosomes, preventing them from congressing properly. This activates the spindle assembly checkpoint (SAC), causing a prolonged mitotic arrest and eventual apoptosis.[2] Notably, KIF18A inhibitors have been shown to be particularly effective in cancer cells with high levels of chromosomal instability (CIN), suggesting a synthetic lethal interaction.[3][9]
Eg5 Inhibition
Eg5 is a plus-end directed motor protein essential for establishing and maintaining the bipolar mitotic spindle. It functions by pushing apart the two spindle poles. Inhibition of Eg5 prevents centrosome separation, resulting in the collapse of the spindle into a monopolar structure, often referred to as a "monoaster".[1] This aberrant spindle structure activates the SAC, leading to mitotic arrest and subsequent apoptosis.[1]
Experimental Protocols
Detailed methodologies for key experiments used to assess the anti-proliferative effects of these inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (e.g., this compound or an Eg5 inhibitor) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Culture cells and treat them with the inhibitor or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells in cold 70% ethanol while vortexing and store them at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.[7]
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
This assay is used to detect and quantify apoptotic cells.
Protocol:
-
Treat cells with the inhibitor or vehicle control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.[1]
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[8]
-
Incubate the cells in the dark at room temperature for 15 minutes.[1][8]
-
Analyze the stained cells by flow cytometry.
-
The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Conclusion
Both KIF18A and Eg5 inhibitors represent promising classes of anti-mitotic agents for cancer therapy. Eg5 inhibitors have a well-established mechanism of action leading to the formation of monopolar spindles and have demonstrated broad anti-proliferative activity. KIF18A inhibitors offer a potentially more targeted approach, with evidence suggesting a selective vulnerability in chromosomally unstable cancer cells. This selectivity could translate to a better safety profile in a clinical setting. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of both classes of inhibitors and to identify patient populations most likely to benefit from each targeted approach. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of these and other novel anti-mitotic agents.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Abstract A024: Preclinical profile of novel and potent small molecule inhibitors of KIF18A inhibitors in chromosomally unstable solid tumor lines | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 10. broadpharm.com [broadpharm.com]
Navigating the Labyrinth of Mitotic Resistance: A Comparative Guide to KIF18A-IN-12
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of anti-cancer therapeutics, the emergence of drug resistance remains a formidable challenge, particularly for anti-mitotic agents that form the backbone of many chemotherapy regimens. The novel kinesin inhibitor, KIF18A-IN-12, presents a promising therapeutic strategy, especially in cancers characterized by chromosomal instability (CIN). This guide provides an objective comparison of the cross-resistance profile of this compound with other established anti-mitotic agents, supported by experimental data and detailed methodologies, to aid in the strategic development of next-generation cancer therapies.
The Shifting Paradigm of Anti-Mitotic Drug Action
Traditional anti-mitotic agents, such as the taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine), have long been pivotal in cancer treatment. Their mechanism primarily involves the disruption of microtubule dynamics, a critical process for the formation of the mitotic spindle and chromosome segregation. However, their efficacy is often curtailed by the development of resistance, frequently mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp) or mutations in tubulin subunits.
This compound and its analogs (e.g., AM-1882, VLS-1272) represent a new class of anti-mitotic agents with a distinct mechanism of action. These small molecules selectively inhibit the ATPase activity of the kinesin motor protein KIF18A.[1] KIF18A plays a crucial role in suppressing chromosome oscillations to facilitate their proper alignment at the metaphase plate.[2] Inhibition of KIF18A leads to severe chromosome congression defects, prolonged mitotic arrest due to activation of the spindle assembly checkpoint (SAC), and subsequent apoptosis, particularly in cancer cells with high levels of CIN.[1][2][3]
Head-to-Head Comparison: this compound vs. Other Anti-Mitotic Agents
The unique mechanism of KIF18A inhibition suggests a favorable cross-resistance profile compared to conventional anti-mitotics. Experimental data from studies on KIF18A inhibitor analogs, such as AM-1882 and AM-9022, in doxorubicin-resistant OVCAR-8 human ovarian cancer cells (ADRRES), which overexpress P-gp, demonstrates their ability to circumvent this common resistance mechanism.
| Drug | Target/Mechanism of Action | OVCAR-8 Parental EC50 (nM) | OVCAR-8 ADRRES EC50 (nM) | Fold-Resistance (ADRRES/Parental) |
| KIF18A Inhibitor (AM-1882) | KIF18A motor protein | 1.8 | 10.3 | 5.7 |
| KIF18A Inhibitor (AM-9022) | KIF18A motor protein | 1.1 | 5.3 | 4.8 |
| Paclitaxel | Microtubule stabilization | 1.6 | >1000 | >625 |
| Doxorubicin | DNA intercalation/Topoisomerase II inhibition | 13.9 | >1000 | >72 |
Table 1: Comparative efficacy of KIF18A inhibitors and standard chemotherapeutic agents in P-gp overexpressing resistant cells. Data extracted from Payton et al., 2023.[2]
The data clearly indicates that while the ADRRES cell line exhibits profound resistance to paclitaxel and doxorubicin, the KIF18A inhibitors AM-1882 and AM-9022 largely retain their potency, with only a minor shift in EC50 values. This strongly suggests that KIF18A inhibitors are not substrates for P-gp and can effectively eliminate cancer cells that have developed resistance to a broad spectrum of chemotherapeutic agents through this mechanism.
Furthermore, the sensitivity profile of KIF18A inhibitors is distinct from that of other anti-mitotic agents targeting different components of the mitotic machinery, such as inhibitors of Aurora kinases, PLK1, Eg5, and CENP-E.[3] This suggests that KIF18A inhibition is a non-redundant mechanism that could be effective in tumors resistant to these other classes of mitotic inhibitors.
Visualizing the Pathways and Processes
To better understand the mechanisms underlying the differential cross-resistance profiles, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound's cross-resistance profile.
Cell Viability and IC50/EC50 Determination (CellTiter-Glo® Assay)
This protocol is adapted from standard procedures for the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
1. Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count to determine cell density.
-
Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 1,000-5,000 cells per well, optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. Include wells with medium only for background measurements.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
2. Drug Treatment:
-
Prepare a stock solution of this compound and other anti-mitotic agents in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the drug stocks in complete culture medium to achieve a range of final concentrations. A 10-point, 3-fold dilution series is recommended to generate a comprehensive dose-response curve.
-
Include a vehicle control (medium with the equivalent concentration of DMSO as the highest drug concentration).
-
Carefully remove the existing medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control. Each concentration should be tested in triplicate.
3. Incubation:
-
Return the plate to the 37°C incubator and incubate for the desired treatment period (typically 72 to 96 hours).
4. Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
5. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate luminometer.
-
Subtract the average background luminescence (from medium-only wells) from all experimental wells.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the drug concentration.
-
Fit a non-linear regression curve (e.g., four-parameter logistic curve) to the data to determine the EC50 or IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
Conclusion
This compound and its analogs demonstrate a distinct and favorable cross-resistance profile compared to traditional anti-mitotic agents. Their unique mechanism of action, targeting the KIF18A motor protein, allows them to circumvent common resistance mechanisms such as P-gp mediated drug efflux. This makes KIF18A inhibitors a highly promising therapeutic strategy for the treatment of chromosomally unstable tumors, particularly those that have developed resistance to standard-of-care chemotherapies. The data presented in this guide underscores the importance of continued research and development of KIF18A inhibitors as a valuable addition to the oncologist's armamentarium. The provided experimental protocols offer a standardized approach for further investigation and validation of these findings in diverse cancer models.
References
Safety Operating Guide
Proper Disposal of KIF18A-IN-12: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of KIF18A-IN-12, a potent kinase inhibitor used in cancer research. Adherence to these guidelines is crucial for protecting personnel and the environment.
Hazard and Safety Overview
This compound and similar kinase inhibitors may present health and environmental hazards. A safety data sheet (SDS) for a comparable KIF18A inhibitor indicates that the compound can be harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative to prevent its release into the environment.
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Measures |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[1] |
| Very toxic to aquatic life with long lasting effects | Acute and Chronic aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage.[1] |
Disposal Procedures
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the solvents used to dissolve the compound.
-
This includes unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any lab materials that have come into direct contact with the chemical (e.g., pipette tips, weighing boats, contaminated vials).
-
-
Waste Segregation:
-
Segregate this compound waste from other laboratory waste streams.
-
If the compound is in a solvent, it should be collected in a container designated for halogenated or non-halogenated solvent waste, depending on the solvent used. Consult your institution's chemical waste guidelines for proper segregation.
-
-
Container Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known solvents and their approximate concentrations.
-
Include the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup requests. The final disposal must be conducted at an approved waste disposal plant[1].
-
Experimental Workflow for Handling and Disposal
The following diagram illustrates the general workflow for handling and disposing of this compound in a laboratory setting.
References
Essential Safety and Operational Guide for Handling KIF18A-IN-12
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of KIF18A-IN-12, a potent inhibitor of the mitotic kinesin KIF18A. Adherence to these protocols is essential to ensure laboratory safety and the integrity of your research. This document will serve as a preferred resource, offering value beyond the product by fostering a culture of safety and precision in your laboratory.
Immediate Safety and Handling
Proper handling of this compound is crucial due to its potential biological effects. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following information is based on the SDS for a similar compound, "KIF18A inhibitor 24," and should be considered as a baseline for safe handling procedures.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Wear protective gloves (e.g., nitrile) at all times. |
| Eye Protection | Use safety goggles with side-shields to protect against splashes. |
| Skin and Body | An impervious clothing, such as a lab coat, should be worn. |
| Respiratory | In case of aerosol formation or handling of the powder form, a suitable respirator should be used. Ensure adequate ventilation in the work area. |
Hazard Identification and Precautionary Measures
This compound, as a KIF18A inhibitor, is designed to be biologically active and may present hazards. Based on a similar compound, the following hazards and precautionary statements should be noted.[1]
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Very toxic to aquatic life with long lasting effects. | Avoid release to the environment. Collect spillage. |
Operational Plan: From Receipt to Disposal
A structured operational plan ensures consistency and safety throughout the experimental workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
